Cobalt diacetylacetonate dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLGGUCGGBCGFM-VGKOASNMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15077-39-1 | |
| Record name | Cobalt, diaquabis(2,4-pentanedionato)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Historical Context and Evolution of Research on Cobalt Ii Acetylacetonates
The study of metal acetylacetonates (B15086760), including those of cobalt, has a rich history intertwined with the development of coordination chemistry. Early investigations into cobalt(II) acetylacetonate (B107027) laid the groundwork for understanding the structure and bonding in these types of complexes. A pivotal moment in the historical development of cobalt(II) acetylacetonate research occurred in 1964 when F.A. Cotton and R.C. Elder established the tetrameric structure of the anhydrous form, [Co(acac)₂]₄, through crystallographic analysis. This discovery was significant as it challenged previous assumptions of a monomeric structure and highlighted the potential for metal-metal interactions and bridging ligands in β-diketonate complexes.
The synthesis of cobalt(II) acetylacetonate complexes is typically achieved by reacting a cobalt(II) salt with acetylacetone (B45752) in the presence of a base. wikipedia.org The dihydrate form, Co(acac)₂·2H₂O, is often isolated from aqueous solutions. ulaval.ca Over the years, research has revealed the remarkable structural versatility of cobalt(II) acetylacetonates, with various forms, including trimeric and adduct formations, being identified depending on the solvent and crystallization conditions. This structural diversity has made these compounds invaluable models for studying the factors that influence the nuclearity and coordination geometry of metal β-diketonate complexes.
Academic Significance of the Dihydrate Form in Coordination Chemistry and Catalysis
The dihydrate form of cobalt(II) acetylacetonate (B107027), with its well-defined structure where the cobalt ion is in an octahedral coordination environment with two acetylacetonate ligands and two water molecules, serves as a crucial starting material and model compound in both coordination chemistry and catalysis. smolecule.comiosrjournals.org The acetylacetonate ligands act as bidentate chelating agents, forming a stable six-membered ring with the cobalt center. smolecule.com
In coordination chemistry, the lability of the water ligands in cobalt diacetylacetonate dihydrate allows for their facile substitution by other ligands, making it a versatile precursor for the synthesis of a wide array of cobalt complexes with different functionalities. This property is fundamental to the systematic study of ligand effects on the electronic and magnetic properties of cobalt centers.
The compound's significance in catalysis is equally profound. It is widely employed as a catalyst or precatalyst in numerous organic transformations. chemimpex.comsigmaaldrich.com Its solubility in organic solvents facilitates its use in homogeneous catalysis. chemimpex.com Furthermore, the ability to anchor the complex onto solid supports, such as magnetic mesoporous silica (B1680970) nanospheres, has opened avenues for the development of heterogeneous catalysts with enhanced recyclability and efficiency. rsc.org
Overview of Key Academic Research Trajectories for Cobalt Diacetylacetonate Dihydrate
Diverse Synthetic Routes for this compound
The preparation of cobalt(II) diacetylacetonate dihydrate primarily relies on traditional solution-based methods, while its application as a precursor is notable in more advanced synthetic techniques.
The most conventional and widely reported method for synthesizing cobalt(II) diacetylacetonate dihydrate involves the reaction of a cobalt(II) salt with acetylacetone (B45752) in a solution, followed by precipitation and purification through recrystallization. ulaval.cagoogle.com This procedure typically uses common cobalt(II) salts such as cobalt(II) chloride hexahydrate, cobalt(II) carbonate, or cobalt(II) nitrate (B79036). ulaval.cagoogle.comwikipedia.org
The general process involves dissolving the cobalt(II) salt in water or an aqueous-organic mixture. ulaval.caiosrjournals.org A base, such as sodium hydroxide (B78521) or ammonia, is often used to deprotonate the acetylacetone, facilitating the formation of the acetylacetonate (B107027) anion which then coordinates with the Co(II) ions. ulaval.cagoogle.com For instance, one procedure involves the slow addition of acetylacetone to a sodium hydroxide solution, keeping the temperature below 40°C, to form sodium acetylacetonate. ulaval.ca This solution is then added dropwise with vigorous stirring to an aqueous solution of cobalt(II) chloride hexahydrate, leading to the precipitation of the crude product. ulaval.ca
Purification of the resulting precipitate is crucial and is typically achieved by recrystallization. ulaval.ca The crude, moist solid can be dissolved in a hot solvent mixture, such as 95% ethanol (B145695) and chloroform (B151607), and then allowed to cool slowly to form orange needles of the dihydrate. ulaval.ca The final product is collected by filtration, washed with a cold solvent like ethanol, and then air-dried or dried under a vacuum. ulaval.ca Yields for this type of synthesis are typically around 60%. ulaval.ca
| Reactants | Solvent System | Base | Key Conditions | Product Form |
| Cobalt(II) chloride hexahydrate, Acetylacetone | Water, Ethanol/Chloroform | Sodium Hydroxide | Initial mixing <40°C, Recrystallization from hot ethanol/chloroform | Orange needles |
| Cobalt(II) carbonate, Acetylacetone | Aqueous | Not explicitly required (carbonate acts as base) | Heating to ~90-100°C | Dark green solid (oxidized to Co(III) with H₂O₂) |
| Cobalt(II) salts (general) | Aqueous medium | Ammonia or other weak base | Standard precipitation | Product with two moles of water of crystallization |
This table summarizes common reactants and conditions for the precipitation and recrystallization synthesis of cobalt acetylacetonate complexes. Note that some methods may lead to the Co(III) complex if an oxidant is present.
While hydrothermal and solvothermal methods are advanced techniques for material synthesis, they are not typically employed for the direct preparation of cobalt(II) diacetylacetonate dihydrate. Instead, the anhydrous form of cobalt(II) acetylacetonate serves as a common and effective precursor in these processes for creating more complex nanostructures. google.com
For example, cobalt(II) acetylacetonate is used in solvothermal methods to produce cobalt oxide (Co₃O₄) nanoparticles. google.com It is also a key ingredient in the hydrothermal preparation of cobalt-based catalysts supported on materials like mesoporous silica (B1680970). In these applications, the cobalt acetylacetonate complex decomposes under the high temperature and pressure conditions of the autoclave, providing a controlled source of cobalt ions for the formation of the desired nanomaterial.
Mechanochemical synthesis, which involves using mechanical energy (such as ball milling) to induce chemical reactions in the solid state, is an emerging green alternative to traditional solvent-based methods. researchgate.net While this technique has been successfully applied to the synthesis of various organometallic compounds, including other cobalt complexes, its specific application for the direct synthesis of cobalt(II) diacetylacetonate dihydrate is not widely documented in reviewed scientific literature. researchgate.net Research in mechanochemistry has demonstrated its potential for creating cobalt-based catalytic systems, suggesting that solvent-free routes could be developed in the future. researchgate.net
Influence of Reaction Conditions on Product Characteristics and Yield
The conditions under which cobalt(II) diacetylacetonate is synthesized have a profound impact on the final product, particularly its degree of hydration, crystallinity, and yield.
The choice of solvent is a critical factor that dictates whether the final product is the dihydrate or the anhydrous form.
Aqueous Media : Syntheses carried out in an aqueous medium typically yield the dihydrate, Co(acac)₂·2H₂O, as the water molecules from the solvent coordinate to the cobalt center. google.com
Organic Solvents for Recrystallization : The purification step of recrystallization utilizes various organic solvents. A hot mixture of ethanol and chloroform has been shown to be effective for producing crystalline needles of the dihydrate. ulaval.ca
Water-Immiscible Solvents : A patented process describes the use of an organic solvent that is immiscible with water (such as heptane) and forms an azeotrope with it. google.com By continuously removing the water-solvent azeotrope via distillation during the reaction, the formation of the hydrated species is prevented, yielding a product that is practically free of water of crystallization. google.com This method produces the anhydrous, deep violet form of cobalt(II) acetylacetonate. google.com
Careful control of temperature and pressure is essential throughout the synthesis and drying processes to ensure high yield and prevent decomposition.
Reaction Temperature : The reaction between the cobalt salt and acetylacetone is typically conducted at elevated temperatures to ensure a reasonable reaction rate. google.com Procedures may involve heating on a steam bath or maintaining a temperature between 79°C and 98°C. ulaval.cagoogle.com However, it is noted that lengthy or excessive boiling should be avoided as it can lead to undesired side products or decomposition. ulaval.ca In some initial steps, such as the formation of sodium acetylacetonate, the temperature is actively kept low (below 40°C) to control the reaction. ulaval.ca
Pressure : The synthesis reaction itself is generally carried out at atmospheric pressure. google.com Pressure control becomes important during the drying phase. To remove residual water and solvent without decomposing the temperature-sensitive product, drying is often performed under a vacuum. google.com Pressures ranging from 30 to 60 millibars are considered adequate, with the drying temperature kept below 90°C to prevent the product from decomposing. google.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the elimination of hazardous solvents and the use of more sustainable starting materials.
Solvent-Free Synthesis Methodologies
Traditional methods for synthesizing metal acetylacetonates (B15086760) often rely on organic solvents, which can be toxic, flammable, and contribute to environmental pollution. To address these concerns, solvent-free synthetic routes have been developed, offering a more environmentally benign alternative.
One notable solvent-free approach is the "mass reaction" method. This technique involves the direct reaction of the precursors in the absence of a solvent. A patented process describes the synthesis of cobalt(II) acetylacetonate dihydrate through the direct reaction of cobalt(II) hydroxide with acetylacetone. google.com This exothermic reaction proceeds for approximately 30 minutes. After the reaction, the mixture is cooled, and the resulting cobalt(II) acetylacetonate dihydrate is filtered and dried. google.com This method eliminates the need for organic solvents, thereby reducing waste and potential environmental contamination.
Mechanochemistry, a technique that uses mechanical energy from grinding or milling to induce chemical reactions, represents another promising solvent-free methodology. While specific research on the mechanochemical synthesis of this compound is emerging, the broader application of mechanochemistry for the synthesis of coordination complexes is well-established and recognized as a greener alternative to solvent-heavy methods. rub.de
Table 1: Comparison of Conventional and Solvent-Free Synthesis of this compound
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free "Mass Reaction" |
| Solvent | Typically uses organic solvents (e.g., methanol (B129727), ethanol) | None |
| Byproducts | Can generate salt byproducts (e.g., sodium chloride) google.com | Primarily water |
| Process | Involves dissolution, reaction, and recrystallization | Direct reaction of solid precursors |
| Environmental Impact | Higher due to solvent use and waste generation | Lower due to elimination of solvents |
Use of Sustainable Precursors
The selection of starting materials is a critical aspect of green chemistry. The ideal precursor should be readily available, have low toxicity, and its production process should be environmentally friendly. For the synthesis of this compound, research has explored the use of cobalt(II) hydroxide and cobalt(II) carbonate as alternatives to more hazardous or less efficient precursors.
Traditional syntheses have often employed cobalt(II) chloride, which can lead to the formation of chloride-containing byproducts that require disposal. google.comulaval.ca In contrast, the use of cobalt(II) hydroxide or cobalt(II) carbonate offers a more sustainable pathway. The reaction of these precursors with acetylacetone produces water and, in the case of the carbonate, carbon dioxide as the primary byproducts, which are significantly more benign than salt wastes. google.comscribd.comgoogle.comscribd.com
Patents describe an economical and environmentally benign process for preparing metal acetylacetonates, including the cobalt complex, by reacting the corresponding metal hydroxide or carbonate with a stoichiometric amount of acetylacetone. google.comgoogle.com This approach avoids the use of excess reagents and the formation of undesirable byproducts. google.comgoogle.com
Table 2: Evaluation of Precursors for this compound Synthesis based on Green Chemistry Principles
| Precursor | Chemical Formula | Byproducts with Acetylacetone | Sustainability Considerations |
| Cobalt(II) Chloride | CoCl₂ | Metal Halides (e.g., NaCl) google.com | Generates salt waste, which can be environmentally problematic. |
| Cobalt(II) Hydroxide | Co(OH)₂ | Water google.comgoogle.comgoogle.com | A cleaner process with a benign byproduct. |
| Cobalt(II) Carbonate | CoCO₃ | Water and Carbon Dioxide scribd.comgoogle.comscribd.com | Considered a greener alternative with non-toxic byproducts. |
Single-Crystal X-ray Diffraction Studies of Crystalline Structure
Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms in this compound. These studies reveal that the complex adopts a trans-octahedral geometry. In this configuration, the two water molecules occupy the axial positions, while the two bidentate acetylacetonate ligands lie in the equatorial plane, forming a six-coordinate environment around the cobalt(II) center. umich.eduaip.org The molecule possesses an approximate D₂h symmetry due to this arrangement.
The crystallographic analysis provides key parameters that define the unit cell of the crystal. While detailed tables from the primary study are not universally available, related structural studies and analyses confirm its isomorphous nature with other first-row transition metal acetylacetonate dihydrates, such as the nickel(II) analogue. The structure consists of discrete molecules of trans-[Co(acac)₂(H₂O)₂]. The cobalt atom lies at a center of symmetry, dictating the trans arrangement of the ligands. The acetylacetonate ligands are planar and are coordinated to the cobalt ion through their oxygen atoms.
Table 1: Coordination Geometry of this compound
| Feature | Description | Citation |
|---|---|---|
| Coordination Number | 6 | umich.eduaip.org |
| Geometry | Octahedral | umich.eduaip.org |
| Isomer | trans | umich.eduaip.org |
| Axial Ligands | Two water molecules (H₂O) | umich.eduaip.org |
| Equatorial Ligands | Two bidentate acetylacetonate (acac) anions | umich.eduaip.org |
The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The coordinated water molecules are crucial to this network, acting as hydrogen bond donors. nih.gov Each water molecule's hydrogen atoms can form hydrogen bonds with the carbonyl oxygen atoms of the acetylacetonate ligands on adjacent molecules. This interaction links the discrete [Co(acac)₂(H₂O)₂] units into a three-dimensional supramolecular architecture. nih.govnih.gov These hydrogen-bonding networks contribute significantly to the stability of the crystal lattice. The formation energy of such H-bonding networks can be substantial, emphasizing their importance in the solid-state structure. nih.gov
Vibrational Spectroscopy for Ligand Coordination and Water Interactions
Vibrational spectroscopy, including both infrared and Raman techniques, provides deep insights into the bonding within this compound. It is particularly useful for probing the coordination of the acetylacetonate ligand and the role of the water molecules.
The infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the water molecules, the acetylacetonate ligand, and the cobalt-oxygen bonds. A prominent broad band is observed in the region of 3250-3400 cm⁻¹, which is attributed to the O-H stretching vibrations of the coordinated water molecules. samipubco.com The presence of this band confirms the hydrated nature of the complex.
Vibrations associated with the acetylacetonate ligand are also clearly identifiable. The bands for C=O and C=C stretching vibrations are particularly important as their positions are sensitive to coordination with the metal ion. In the dihydrate complex, these are typically found in the 1500-1650 cm⁻¹ range. chesci.com The metal-oxygen (Co-O) stretching vibrations appear at lower frequencies, typically in the 400-700 cm⁻¹ region. samipubco.com The band observed around 420 cm⁻¹ in the anhydrous analogue is a reference for the Co-O bond involving the acac ligand. rsc.org
Table 2: Key Infrared Vibration Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Citation |
|---|---|---|---|
| ν(O-H) | ~3394 | Water stretch | samipubco.com |
| ν(C=O) | 1635 - 1655 | Acetylacetonate C=O stretch | chesci.com |
| ν(C=C) | 1516 - 1605 | Acetylacetonate C=C stretch | chesci.com |
Raman spectroscopy complements IR spectroscopy and is particularly effective for studying the low-frequency vibrations of the Co-O bonds. While detailed Raman spectra for this specific dihydrate complex are not extensively published, the technique is valuable for observing the symmetric vibrations of the molecule. The Raman-active modes for cubic Co₃O₄, a related cobalt oxide, are found at 479, 520, 614, and 682 cm⁻¹, providing a reference for cobalt-oxygen vibrations in different environments. For molecular complexes like this compound, Raman spectra would be expected to show distinct peaks for both the ligand framework and the metal-ligand coordination sphere, offering a more complete picture of the molecular vibrations.
Electronic Spectroscopy and Ligand Field Splitting Analysis
The electronic absorption spectrum of this compound provides information about the electronic structure of the high-spin Co(II) ion in its octahedral environment. umich.eduaip.org The spectrum is characterized by both intense ligand-based transitions and weaker d-d transitions. researchgate.net
In solution, the complex exhibits strong absorption bands in the ultraviolet region (around 290 nm) due to π → π* transitions within the acetylacetonate ligand. researchgate.net The visible region is dominated by the d-d electronic transitions of the octahedral Co(II) center (a d⁷ configuration). For a high-spin octahedral Co(II) ion, three spin-allowed transitions are theoretically expected: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). Typically, the spectrum shows two main absorption bands. researchgate.netnih.gov One is a broad absorption in the visible region, often appearing with multiple components, which is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition. researchgate.net For this compound, this transition is observed around 19,000 cm⁻¹ (approx. 526 nm). researchgate.net Another absorption occurs in the near-infrared region. The multiple components or asymmetry of the visible band suggest a splitting of the electronic states due to the lower-than-perfect octahedral symmetry (D₂h) of the complex, which lifts the degeneracy of the T₁g levels. researchgate.net
Table 3: Electronic Absorption Data for this compound
| Transition | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) | Assignment | Citation |
|---|---|---|---|---|
| Ligand Transition | ~34,480 | ~290 | π → π* (acac ligand) | researchgate.net |
| d-d Transition | ~19,000 | ~526 | ⁴T₁g(F) → ⁴T₁g(P) | researchgate.net |
A detailed analysis based on crystal field theory allows for the calculation of the ligand field splitting parameter (Dq) and the Racah interelectronic repulsion parameter (B). nih.gov The electronic structure is further complicated by spin-orbit coupling, which, along with the low-symmetry crystal field components, governs the magnetic properties of the complex. umich.eduaip.org
UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands
Cobalt(II) diacetylacetonate dihydrate, [Co(acac)₂(H₂O)₂], typically exhibits an octahedral geometry where the cobalt(II) ion is coordinated to two bidentate acetylacetonate (acac) ligands and two water molecules. This arrangement leads to a specific splitting of the d-orbitals. For a high-spin d⁷ ion like Co(II) in an octahedral field, three spin-allowed d-d transitions are theoretically expected: ⁴T₁g → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g → ⁴T₁g(P). samipubco.com
The UV-Visible spectrum of the complex is characterized by absorptions in both the visible and ultraviolet regions. The bands in the visible region are attributed to d-d electronic transitions, which are typically weak due to being Laporte-forbidden. bath.ac.uk In various solvents, these d-d transitions for cobalt(II) acetylacetonate complexes can appear as multiple bands, which may indicate a distortion from perfect octahedral geometry. samipubco.comresearchgate.net For instance, in ethanol, d-d transition bands have been observed at wavelengths including 468 nm, 492 nm, 519 nm, and 562 nm. samipubco.com A prominent absorption is often seen around 595 nm. samipubco.com
In the ultraviolet region, more intense bands are observed. These are typically assigned to ligand-to-metal charge transfer (LMCT) and intramolecular π-π* transitions within the acetylacetonate ligand. samipubco.comresearchgate.net The π-π* transitions of the acetylacetonate ligand are strong and usually occur at lower wavelengths, often around 290 nm. researchgate.net
Table 1: Representative UV-Visible Absorption Bands for Cobalt(II) Acetylacetonate Complexes
| Wavelength Range (nm) | Assignment | Solvent System |
| 450 - 600 | d-d transitions (e.g., ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)) | Ethanol, Acetone (B3395972), DMF |
| ~595 | d-d transition (⁴T₁g → ⁴A₂g) | Concentrated Solutions |
| 280 - 360 | π-π* and n-π* transitions / Charge Transfer | Various Solvents |
Note: The exact positions and intensities of the absorption bands can vary depending on the solvent and the specific geometry of the complex. samipubco.comresearchgate.net
Circular Dichroism and Optical Activity in Chiral Derivatives
This compound, [Co(acac)₂(H₂O)₂], is an achiral molecule and therefore does not exhibit optical activity or a circular dichroism (CD) spectrum. However, chirality can be introduced into such complexes by using chiral ligands derived from acetylacetone or by the arrangement of ligands in certain coordination geometries, leading to dissymmetric structures.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, a property exclusive to chiral molecules. rsc.org For a metal complex to be CD-active, it must be chiral and have a chromophore that absorbs light in the spectral region of interest. The d-d and charge-transfer transitions of cobalt(II) are suitable chromophores.
While studies on the specific chiral derivatives of [Co(acac)₂(H₂O)₂] are not widespread, research on related chiral cobalt complexes provides insight. For example, CD studies have been performed on systems where cobalt(II) is complexed with chiral carboxylic acids or amino acids. acs.org In such cases, Cotton effects are observed in the CD spectrum corresponding to the d-d electronic transitions of the Co(II) center. These signals provide valuable information about the stereochemistry and conformation of the complex in solution. rsc.orgacs.org
For instance, studies on cobalt(III) tris-acetylacetonate, a related but distinct complex, have demonstrated that its chiral forms (Δ and Λ enantiomers) exhibit significant circular dichroism. aps.org This highlights the principle that if [Co(acac)₂(H₂O)₂] were modified to be chiral, it would be expected to produce a CD spectrum with features corresponding to its electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
The high-spin cobalt(II) center (with a d⁷ electron configuration and S=3/2) in this compound renders the complex paramagnetic. ohiolink.edu This paramagnetism dramatically influences its Nuclear Magnetic Resonance (NMR) spectra. Unlike diamagnetic compounds which show sharp signals in a narrow chemical shift range, paramagnetic complexes exhibit spectra with very broad resonances and a wide range of chemical shifts, known as hyperfine shifts. ulaval.canih.gov
These shifts arise from two main contributions: the Fermi contact shift, resulting from the transfer of unpaired electron spin density to the ligand nuclei, and the pseudo-contact shift, which originates from the magnetic anisotropy of the metal center. nih.gov The rapid electronic relaxation of high-spin Co(II) makes it a useful paramagnetic probe, inducing large shifts without excessive line broadening, which can simplify complex spectra in some applications. ulaval.camarquette.edu The study of these paramagnetically shifted resonances provides detailed information about the electronic and geometric structure of the complex in solution. nih.govnih.gov
In the ¹H NMR spectrum of cobalt(II) acetylacetonate, the signals for the protons of the acetylacetonate ligand are significantly shifted and broadened due to the paramagnetic Co(II) ion. researchgate.net The methyl (-CH₃) and methine (-CH=) protons of the acac ligand exhibit very broad resonances far outside the typical 0-10 ppm range for diamagnetic organic molecules. For example, ¹H NMR spectra of Co(acac)₂ have shown extremely broad signals centered around -48 ppm and +93 ppm.
Similarly, the ¹³C NMR spectrum is affected by paramagnetism. The carbon nuclei experience large hyperfine shifts and significant line broadening. nih.gov Studying the relaxation rates (T₁ and T₂) of these nuclei can provide distance information between the paramagnetic metal center and the specific nuclei in the ligand. nih.govnih.gov This data is crucial for determining the conformation of the acetylacetonate ligands and their spatial relationship to the central cobalt ion in the solution state. nih.gov
Table 2: Illustrative Paramagnetic ¹H NMR Shifts for a Co(acac)₂ System
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) |
| Ligand -CH₃ | ~93 |
| Ligand -CH= | ~-48 |
Note: These values are illustrative and can vary significantly based on solvent, temperature, and specific complex structure. The signals are typically very broad.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Spin State and Environment
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like high-spin Co(II) complexes. marquette.edunih.gov Due to the rapid electronic relaxation of high-spin Co(II) at room temperature, EPR spectra are typically recorded at very low temperatures, often in liquid helium (around 4-10 K), to observe a signal. researchgate.netnih.gov
The EPR spectrum of a high-spin Co(II) (S=3/2) complex is highly sensitive to the geometry of the coordination sphere and the effects of spin-orbit coupling. researchgate.netrsc.org Spin-orbit coupling splits the ground state into Kramers doublets (mₛ = ±1/2 and mₛ = ±3/2). The EPR spectrum arises from transitions within the lowest-energy Kramers doublet. The spectrum is typically highly anisotropic, characterized by different g-values along the principal axes (gₓ, gᵧ, g₂). researchgate.net
For [Co(acac)₂(H₂O)₂] or its derivatives in frozen solution, the EPR spectrum is often broad and complex, showing features that can be simulated to extract the effective g-values. researchgate.netmarquette.edu For example, a spectrum recorded at 5.8 K in a toluene/ethanol glass showed broad features with apparent g-values around g⊥ ≈ 5.4-5.8 and g∥ ≈ 2.0. researchgate.net The large anisotropy and the breadth of the lines often make it difficult to resolve the hyperfine coupling to the ⁵⁹Co nucleus (I=7/2). researchgate.net The specific g-values and the zero-field splitting (ZFS) parameters (D and E) derived from the spectra provide detailed information about the electronic ground state, the symmetry of the metal ion's environment, and the magnitude of spin-orbit coupling. marquette.edunih.gov
Table 3: Representative EPR Parameters for a High-Spin Co(II) Acetylacetonate System
| Parameter | Illustrative Value | Information Derived |
| g⊥ (effective) | ~5.4 - 5.8 | Anisotropy of the electronic environment |
| g∥ (effective) | ~2.0 | Anisotropy of the electronic environment |
| Temperature | 5 - 10 K | Required to overcome rapid relaxation |
Note: These parameters are derived from simulations of broad, anisotropic spectra and are highly dependent on the exact molecular structure and environment. researchgate.net
Analysis of g-Values and Hyperfine Interactions
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the magnetic properties of paramagnetic species like the Co(II) ion in this compound. The interaction of the unpaired electron spins with the external magnetic field and the nuclear spin of the cobalt atom provides detailed information about the electronic structure and local coordination environment.
In studies of similar bis(2,4-acetylacetonate)cobalt(II) complexes, X-band EPR spectra recorded at cryogenic temperatures reveal characteristic features. researchgate.net For a high-spin Co(II) complex, which is expected for this compound, the spectrum is typically dominated by broad signals. researchgate.net These spectra can be characterized by effective g-values, which are a measure of the interaction between the electron spin and the magnetic field. For a related Co(acac)₂ complex in a toluene/ethanol glass, the spectrum shows two primary features with apparent g-values of approximately g⊥ ≈ 5.8-5.4 and g∥ ≈ 2.0. researchgate.net These values correspond to the magnetic field being oriented perpendicular and parallel, respectively, to the principal axis of the complex. researchgate.net
The large line widths observed in the EPR spectra of such Co(II) complexes, on the order of 500 Gauss, often obscure the direct measurement of the hyperfine coupling tensor (A), which describes the interaction between the electron spin and the nuclear spin of the cobalt atom (I = 7/2). researchgate.net Theoretical calculations for a related Co(acac)₂(EtOH)₂ complex suggest a maximal component of the A tensor to be around 42 G. researchgate.net However, due to the significant line broadening, resolving these hyperfine splittings in standard X-band EPR can be challenging. researchgate.net High-frequency, high-field EPR techniques would be necessary to resolve the features and accurately determine the hyperfine coupling constants. researchgate.net
The temperature dependence of the EPR signal intensity can confirm the spin state of the cobalt ion. A Curie-Weiss behavior, where the signal intensity is inversely proportional to temperature, indicates that the mₛ = ±1/2 doublet is the ground state. researchgate.net
Table 1: Representative g-Values for a Co(acac)₂ Complex
| Parameter | Apparent Value |
| g⊥ | 5.8 - 5.4 |
| g∥ | 2.0 |
Note: Data is for a related Co(acac)₂ complex in a toluene/ethanol glass at 5.8 K and serves as a reference for what would be expected for this compound. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Core-Level Spectroscopy for Cobalt and Oxygen Binding Energies
The XPS spectrum of this compound would exhibit core-level peaks for cobalt, oxygen, and carbon. The binding energies of these peaks are indicative of the chemical environment and oxidation state of the atoms.
For the Cobalt (Co 2p) region, the spectrum is expected to show two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. For high-spin Co(II) compounds, these main peaks are accompanied by strong satellite features at higher binding energies. researchgate.net The presence and intensity of these satellite peaks are characteristic of the Co(II) oxidation state and arise from shake-up processes where a valence electron is simultaneously excited to a higher energy level upon core-level photoemission. researchgate.netresearchgate.net The spin-orbit splitting between the Co 2p₃/₂ and Co 2p₁/₂ peaks in high-spin Co(II) complexes is typically around 16 eV. researchgate.netresearchgate.net In contrast, diamagnetic Co(III) complexes exhibit a smaller spin-orbit splitting (around 15 eV) and much weaker or absent satellite structures. researchgate.net
The Oxygen (O 1s) spectrum in this compound is expected to be composed of at least two components. The primary component would be from the acetylacetonate ligands, where the oxygen atoms are chemically equivalent in the chelate ring. A second component at a different binding energy would arise from the oxygen atoms of the two water molecules of hydration.
Table 2: Expected Binding Energies and Features for this compound
| Element | Core Level | Expected Binding Energy (eV) | Key Features |
| Cobalt | Co 2p₃/₂ | ~780-782 | Strong satellite peak at ~786 eV |
| Cobalt | Co 2p₁/₂ | ~796-798 | Spin-orbit splitting of ~16 eV |
| Oxygen | O 1s | ~531-533 | Multiple components for ligand and water |
Note: The binding energy values are approximate and can vary depending on the instrument calibration and specific chemical environment. The presence of strong satellite features in the Co 2p spectrum is a key indicator of the Co(II) oxidation state.
Valence Band XPS for Electronic Structure Information
The valence band region of the XPS spectrum, typically ranging from 0 to ~15 eV binding energy, provides insight into the molecular orbitals and electronic structure of the compound. For this compound, the valence band is expected to be dominated by features arising from the cobalt 3d orbitals and the various molecular orbitals of the acetylacetonate ligands and water molecules.
In related cobalt oxide systems, the valence band spectrum shows distinct features that can be correlated with theoretical density of states (DOS) calculations. researchgate.net The highest occupied molecular orbitals (HOMO) in this compound would have significant contributions from both the Co 3d and oxygen 2p orbitals, reflecting the covalent nature of the Co-O bond. The valence band spectrum can reveal the hybridization between the metal and ligand orbitals. The shape and width of the valence band are influenced by the local coordination geometry and the electronic configuration of the Co(II) ion. The presence of unpaired electrons in the high-spin d⁷ configuration of Co(II) will also influence the valence band structure. researchgate.net
Coordination Chemistry and Reactivity of Cobalt Diacetylacetonate Dihydrate
Ligand Exchange Dynamics and Water Lability
The aqua ligands in [Co(acac)₂(H₂O)₂] are susceptible to substitution by other ligands, a process fundamental to the formation of new cobalt complexes. The dynamics of this exchange are governed by both kinetic and thermodynamic factors.
The substitution of the axial water ligands in cobalt(II) aqua complexes generally proceeds through a dissociative interchange (Id) mechanism. nih.govias.ac.in In this mechanism, the rate-determining step involves the dissociation of the Co-OH₂ bond, followed by the rapid coordination of the incoming ligand. While specific kinetic data for [Co(acac)₂(H₂O)₂] is not extensively reported, the general principles of cobalt(II) chemistry suggest that the lability of the aqua ligands is relatively high.
Ultrafast T-jump studies on the transformation of aqua cobalt(II) complexes to their halogenated forms have revealed a stepwise mechanism with timescales ranging from picoseconds to nanoseconds. nih.gov The dynamics are significantly faster when the octahedral geometry is retained. nih.gov However, if a structural change from octahedral to tetrahedral is required, this becomes the rate-limiting step. nih.gov The negative entropy of activation observed in some cobalt(II) aqua ligand substitution reactions suggests a transition state where the entering and departing ligands are both confined. nih.gov
Table 1: General Kinetic and Thermodynamic Parameters for Ligand Substitution in Cobalt(II) Aqua Complexes
| Parameter | Typical Value/Observation | Reference |
| Mechanism | Dissociative Interchange (Id) | nih.govias.ac.in |
| Activation Energy (Ea) | ~15.6 ± 0.6 kJ/mol (for a specific aqua-chloro substitution) | nih.gov |
| Entropy of Activation (ΔS‡) | ~-43.7 ± 2.0 J/mol·K (for a specific aqua-chloro substitution) | nih.gov |
| Rate Dependence | Little dependence on the nature of the entering ligand for a given aqua ion. | nih.gov |
Note: This table presents generalized data for cobalt(II) aqua complexes as specific data for cobalt diacetylacetonate dihydrate is limited.
The solvent plays a crucial role in the coordination chemistry of cobalt diacetylacetonate. In coordinating solvents, the solvent molecules can themselves act as ligands, influencing the equilibrium and kinetics of ligand substitution reactions. For example, in ethanol (B145695), cobalt(II) acetylacetonate (B107027) exists as the bis-adduct [Co(acac)₂(EtOH)₂]. acs.org
The nature of the solvent can also impact the structure of the complex in solution. While [Co(acac)₂(H₂O)₂] is monomeric with a six-coordinate octahedral geometry, in non-coordinating solvents, cobalt(II) acetylacetonate can form polynuclear species. For example, from non-coordinating halogenated solvents, a trinuclear complex can be crystallized, while a tetranuclear form can be obtained from solvent-free conditions or crystallization from hexanes. acs.org The solvent can thus dictate whether a monomeric or a more complex aggregated structure is favored.
Redox Chemistry and Electrochemical Behavior of the Cobalt(II) Center
The cobalt center in acetylacetonate complexes can exist in both Co(II) and Co(III) oxidation states, and the interconversion between these states is a key aspect of its chemistry. youtube.com Electrochemical techniques are instrumental in probing this redox behavior.
Cyclic voltammetry (CV) is a powerful tool to investigate the redox processes of cobalt acetylacetonate complexes. Studies on related cobalt(III) acetylacetonate, Co(acac)₃, in solvents like propylene (B89431) carbonate and dimethyl sulfoxide (B87167) (DMSO) have shown well-defined reduction waves. ias.ac.in For Co(acac)₃, the electrochemical reduction is an irreversible, diffusion-controlled process. ias.ac.in Chronoamperometry has been used to determine the diffusion coefficients of these complexes in solution. ias.ac.in
For cobalt(II) complexes with related Schiff base ligands, cyclic voltammetry studies have indicated that the Co(II) oxidation process is often irreversible and diffusion-controlled. researchgate.net The total limiting current in these studies often corresponds to a one-electron transfer process. researchgate.net In some cases, additional adsorption waves can be observed in the cyclic voltammograms, indicating interaction of the complex with the electrode surface. ias.ac.in
The redox potential of the Co(III)/Co(II) couple is highly sensitive to the nature of the ligands and the solvent. The introduction of electron-withdrawing or electron-donating groups on the acetylacetonate ligand or the presence of other coordinating ligands can significantly shift the redox potentials. nih.govresearchgate.net
For instance, replacing the methyl groups on the acetylacetonate ligand with trifluoromethyl groups (hfacac) makes the cobalt center more difficult to oxidize. nih.gov This is because the electron-withdrawing trifluoromethyl groups stabilize the lower oxidation state. The solvent also plays a critical role; for example, the Co(III)/Co(II) redox reaction for some mixed-ligand cobalt complexes occurs in aqueous solution but not in acetonitrile, indicating a higher stability of the complex in the non-aqueous medium. researchgate.net
Table 2: Representative Redox Potentials for Cobalt Complexes with Acetylacetonate and Related Ligands
| Complex | Redox Couple | E₁/₂ (V vs. reference) | Solvent | Reference |
| [Co(acac)₂(L1)] | [Co(acac)₂(L1)]²⁺/[Co(acac)₂(L1)]⁺ | -0.03 | CH₂Cl₂ | nih.gov |
| [Co(acac)₂(L2)] | [Co(acac)₂(L2)]²⁺/[Co(acac)₂(L2)]⁺ | -0.21 | CH₂Cl₂ | nih.gov |
| [Co(acac)₂(L3)] | [Co(acac)₂(L3)]⁺/[Co(acac)₂(L3)]⁰ | -0.53 | CH₂Cl₂ | nih.gov |
| [Co(acac)₂(L3)] | [Co(acac)₂(L3)]²⁺/[Co(acac)₂(L3)]⁺ | -0.19 | CH₂Cl₂ | nih.gov |
L1, L2, and L3 are different redox-active bisguanidine ligands.
Formation of Adducts and Mixed-Ligand Complexes
The vacant axial positions in the square planar [Co(acac)₂] fragment (formed upon removal of the aqua ligands) readily accommodate donor ligands, leading to the formation of five- or six-coordinate adducts and mixed-ligand complexes.
The reaction of cobalt(II) acetylacetonate with a variety of Lewis bases, such as primary amines and imidazoles, has been shown to yield stable adducts. acs.orgresearchgate.net For example, bis-adducts with long-chain primary alkyl- and alkenylamines have been synthesized and characterized. acs.org
The formation of mixed-ligand complexes is also a prominent feature of the reactivity of cobalt diacetylacetonate. For example, the reaction of K[trans-Co(acac)₂(N₃)₂] with imidazole (B134444) and its derivatives leads to the formation of mixed-ligand complexes of the general formula [Co(acac)₂(N₃)(Im)]. researchgate.net These complexes can exist as both cis and trans isomers, and their interconversion can be studied in solution. researchgate.net The coordination of different ligands allows for the fine-tuning of the electronic and steric properties of the cobalt center.
Reactions with Ancillary Lewis Base Ligands
Cobalt(II) acetylacetonate serves as a versatile precursor for the synthesis of new complexes through its reaction with various ancillary Lewis base ligands. These reactions are fundamental to tuning the electronic and steric properties of the metal center for applications in catalysis.
The interaction with phosphine (B1218219) ligands, for instance, has been a subject of detailed study. researchgate.net The nature of the resulting product is highly dependent on the specific phosphine used. Monodentate ligands like diphenylphosphine (B32561) (HPPh₂) have been shown to bind weakly and reversibly to Co(acac)₂. researchgate.net In contrast, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) interact more strongly, leading to the formation of one-dimensional coordination polymers. researchgate.net However, not all bidentate phosphines react; ligands with a wide bite angle, like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos), may fail to coordinate, likely due to steric hindrance. researchgate.net
Nitrogen-based Lewis bases are also common reaction partners. The reaction of Co(acac)₂ with a facially capping tris(N-heterocyclic carbene)borate ligand in the presence of 1-methylimidazole (B24206) and oxygen results in the formation of a stable heteroleptic cobalt(III) complex. rsc.orgrsc.org This reaction highlights the ability of the cobalt center to undergo oxidation in the presence of appropriate ligands. Additives such as 2,6-lutidine and 2-picoline have also been noted to influence the outcomes of catalytic reactions involving Co(acac)₂, indicating their interaction with the cobalt center. researchgate.net
Synthesis and Characterization of Heteroleptic Complexes
The reaction of cobalt(II) diacetylacetonate with ancillary ligands leads to the synthesis of heteroleptic complexes, which are coordination compounds containing more than one type of ligand. These complexes are often synthesized to create catalysts with specific activities or to study the fundamental electronic and structural properties of the cobalt center.
A notable example is the synthesis of heteroleptic cobalt(III) acetylacetonato complexes. Exposure of a reaction mixture containing Co(acac)₂, a facially capping tris(N-heterocyclic carbene)borate ligand, and 1-methylimidazole to oxygen yields a cobalt(III) complex where the metal center is coordinated to the acetylacetonate, 1-methylimidazole, and the tris(NHC)borate ligands. rsc.orgrsc.org The formation of the cobalt(III) species is confirmed by its diamagnetic nature. rsc.org In contrast, related cobalt(II) complexes with different scorpionate ligands, such as [CoII(Tp*)(acac)(NCMe)], are inert towards oxygen. rsc.org
The synthesis of phosphine-ligated cobalt(II) acetylacetonate complexes has also been explored. researchgate.net These reactions have yielded products such as a dimeric species, Co₂(acac)₄(HPPh₂), and a coordination polymer, [Co(acac)₂(dppe)]n. researchgate.net An unusual five-coordinate cobalt complex, Co(acac)₂(CyPNH), is formed with the pyrrole-tethered phosphine 2-(dicyclohexylphosphino)methyl-1H-pyrrole. researchgate.net These complexes are typically characterized using a suite of analytical techniques including NMR and IR spectroscopy, X-ray crystallography, and elemental analysis to confirm their molecular structure and composition. researchgate.net
| Ancillary Ligand | Resulting Complex/Product | Key Observation | Reference |
|---|---|---|---|
| Diphenylphosphine (HPPh₂) | Co₂(acac)₄(HPPh₂) | Weak, reversible binding; forms a dimeric complex. | researchgate.net |
| 1,2-bis(diphenylphosphino)ethane (dppe) | [Co(acac)₂(dppe)]n | Strong interaction; forms a 1D coordination polymer. | researchgate.net |
| Tris(N-heterocyclic carbene)borate and 1-methylimidazole | Heteroleptic Co(III) complex | Oxidation of Co(II) to Co(III) occurs in the presence of O₂. | rsc.orgrsc.org |
| 2-(Dicyclohexylphosphino)methyl-1H-pyrrole (CyPNH) | Co(acac)₂(CyPNH) | Forms an unusual 5-coordinate cobalt complex. | researchgate.net |
| 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) | No reaction | Failure to react is attributed to the ligand's wide bite angle. | researchgate.net |
Photochemical Reactivity and Light-Induced Transformations
The interaction of light with cobalt acetylacetonate complexes can initiate a cascade of electronic and structural changes, leading to various photochemical transformations. These processes are of fundamental importance for applications in photoredox catalysis and light-driven chemical synthesis.
Photoexcitation and Relaxation Pathways
Upon absorption of light, cobalt acetylacetonate complexes are promoted to an electronically excited state. The subsequent de-excitation, or relaxation, can occur through several competing pathways, including non-radiative decay and photochemical reaction. Studies on analogous cobalt(III) complexes, such as trans-[CoIII(acac)₂(N₃)(py)], provide insight into these ultrafast processes. tandfonline.com
Following an ultrafast acetylacetonate-to-cobalt charge-transfer (LMCT) excitation, the complex undergoes a rapid return to the electronic ground state through a sequence of intramolecular electron transfer events. tandfonline.com The initially formed locally excited ligand-to-metal charge transfer state (¹LMCTacac) is extremely short-lived. tandfonline.com It decays within femtoseconds via electron transfer from another ligand (e.g., azide) to the acetylacetonate ligand, forming a different charge-transfer state. tandfonline.com A subsequent electron transfer from the cobalt(II) center back to the ligand generates an excited metal-centered state, re-establishing the closed-shell nature of the ligands. tandfonline.com The system then returns to the fully relaxed electronic ground state via internal conversion and vibrational energy relaxation on a picosecond timescale. tandfonline.com
| Transient State/Process | Description | Timescale | Reference |
|---|---|---|---|
| ¹LMCTacac | Initial acetylacetonate-to-cobalt ligand-to-metal charge transfer state. | Decays within ~200 fs | tandfonline.com |
| ¹LMCTazide | Secondary charge-transfer state formed by azide-to-acac electron transfer. | Decays within ~1.8 ps | tandfonline.com |
| ¹MC | Excited metal-centered state formed by cobalt-to-azidyl electron transfer. | - | tandfonline.com |
| Ground State Recovery | Internal conversion and vibrational energy relaxation. | ~10 ps | tandfonline.com |
Ligand Photodissociation and Photoinduced Electron Transfer
Photoexcitation can also lead to the cleavage of metal-ligand bonds (photodissociation) or induce electron transfer reactions with other molecules. Photoinduced electron transfer is a key step in many photoredox catalytic cycles. acs.org For instance, cobalt complexes can be used in photoredox catalysis where a Co(I) species, generated after a catalytic step, is reoxidized to the active Co(II) catalyst by a photosensitizer under light irradiation. acs.org
In systems where cobalt complexes are anchored to semiconductor surfaces like anatase (TiO₂), UV irradiation can facilitate efficient interfacial electron transfer (IET) from the semiconductor's conduction band to the Co(III) center of the adsorbed complex. nih.govrsc.org This process results in the reduction of Co(III) to Co(II) with high efficiency. nih.govrsc.org The efficiency of this IET is influenced by the electronic coupling between the donor (Ti center) and acceptor (Co center) levels. nih.govrsc.org
While direct studies on the photodissociation of cobalt diacetylacetonate are specific, related systems show that photoinduced ligand dissociation can occur from excited metal-to-ligand charge-transfer (MLCT) states. nih.gov In some cases, particularly with chelating ligands, this dissociation can be reversible. The dissociated ligand unit is held in close proximity to the metal center by the remaining coordinated parts of the chelate, which facilitates its spontaneous recoordination. nih.gov
Catalytic Applications and Mechanistic Insights Involving Cobalt Diacetylacetonate Dihydrate
Oxidation Reactions Catalyzed by Cobalt Diacetylacetonate Dihydrate
Cobalt acetylacetonate (B107027) complexes are effective catalysts for various oxidation reactions, leveraging the accessibility of Co(II) and Co(III) oxidation states. These reactions are crucial in synthetic chemistry for converting hydrocarbons and other organic molecules into more functionalized compounds like alcohols, ketones, and carboxylic acids.
Cobalt diacetylacetonate has demonstrated significant efficacy in catalyzing the aerobic oxidation of a variety of organic substrates, using molecular oxygen from the air as the primary oxidant. nih.govnih.gov This approach is highly desirable from a green chemistry perspective.
Research has shown that cobalt(II) acetylacetonate can catalyze the aerobic oxidative cleavage of vicinal diols, such as pinanediols, to yield carbonyl compounds and carboxylic acids. Another significant application is the conversion of fructose (B13574) into 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer. In a bifunctional system where cobalt acetylacetonate is encapsulated in silica (B1680970), it catalyzes the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF), which is subsequently oxidized to FDCA with high selectivity. researchgate.net This dual-functionality highlights a cooperative effect between the acidic sites of the silica support and the redox-active cobalt center. researchgate.net
The catalytic system often involves a co-catalyst or support material. For instance, the combination of Co(acac)₃ with N-hydroxyphthalimide under an oxygen atmosphere is effective for the selective α-oxidation of β-O-4 linkages in lignin (B12514952) model compounds at mild conditions (80 °C). nih.gov Similarly, cobalt oxide nanoparticles supported on activated carbon (Co₃O₄/AC), which can be prepared from cobalt(II) acetylacetonate, exhibit high activity for the aerobic oxidation of alcohols like benzyl (B1604629) alcohol. sigmaaldrich.comnih.gov Studies suggest a synergistic effect where the cobalt oxide facilitates alcohol dehydrogenation, while the activated carbon support is crucial for activating molecular oxygen. nih.gov
Table 1: Examples of Aerobic Oxidation Catalyzed by Cobalt Acetylacetonate Systems
| Substrate | Catalyst System | Product | Key Findings | Reference |
|---|---|---|---|---|
| Fructose | Cobalt acetylacetonate in sol-gel silica | 2,5-Furandicarboxylic acid (FDCA) | Achieved 99% selectivity to FDCA at 72% fructose conversion due to a bifunctional mechanism. | researchgate.net |
| Lignin Model Compounds (β-O-4) | Co(acac)₃ / N-hydroxyphthalimide | α-oxidized products | Selective oxidation proceeds under mild conditions (80°C, O₂ atmosphere). | nih.gov |
| Benzyl Alcohol | Co₃O₄/AC (derived from Co(acac)₂) | Benzaldehyde | High catalytic activity comparable to noble metal catalysts, with a synergistic effect between Co₃O₄ and the carbon support. | nih.gov |
| Hydrocarbons (R'H) | CoIII(qpy)OOR | Alkylhydroperoxides (R'OOH) | Catalytic peroxidation occurs at room temperature under 1 atm of air. | nih.gov |
In addition to using molecular oxygen directly, cobalt complexes, including those derived from or analogous to cobalt acetylacetonate, can mediate oxidations using peroxides. These reactions often involve the generation of highly reactive radical species.
A key aspect is the ability of certain cobalt complexes to catalyze the aerobic peroxidation of hydrocarbons, where the substrate (R'H) reacts with oxygen to form an alkylhydroperoxide (R'OOH). For example, highly electrophilic cobalt(III) alkylperoxo complexes supported by a quaterpyridine ligand can abstract hydrogen atoms from hydrocarbons at room temperature. nih.gov The resulting alkyl radical reacts with O₂ to form an alkylperoxy radical, which is then trapped by a Co(II) species to regenerate the active Co(III) alkylperoxo catalyst and produce the hydroperoxide product. nih.govresearchgate.net
Furthermore, research into water oxidation has revealed that molecular cobalt systems can be designed to selectively produce hydrogen peroxide (H₂O₂) over the thermodynamically favored product, oxygen. nih.gov While not directly using cobalt diacetylacetonate, these studies on cobalt-based catalysts highlight the metal's capacity to mediate peroxide formation and subsequent oxidative transformations. This capability is significant as H₂O₂ is a crucial oxidant in many industrial processes. nih.gov
The mechanism of cobalt-catalyzed oxidation reactions is often complex, typically involving radical pathways and changes in the cobalt's oxidation state.
In many aerobic oxidations, the proposed mechanism involves the formation of a high-valent cobalt-oxo species, such as Co(IV)-oxo. researchgate.net This intermediate is believed to be the active oxidant, capable of abstracting a hydrogen atom from the substrate. This hydrogen abstraction generates a carbon-centered radical, which can then react further, for instance with molecular oxygen, to form oxygenated products like alcohols, ketones, or hydroperoxides. researchgate.net
The catalytic cycle for the aerobic peroxidation of hydrocarbons by CoIII(qpy)OOR complexes provides a clear example of a radical mechanism: nih.govresearchgate.net
H-atom abstraction: The CoIII(qpy)OOR complex abstracts a hydrogen atom from a hydrocarbon (R'H), forming a Co(II) complex, an alkyl radical (R'•), and a hydroperoxide (ROOH).
Oxygen addition: The alkyl radical (R'•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (R'OO•).
Catalyst regeneration: The Co(II) complex efficiently scavenges the alkylperoxy radical to regenerate a Co(III) alkylperoxo species, CoIII(qpy)OOR', thus completing the catalytic cycle.
Cross-Coupling Reactions and C-H Activation
Cobalt-catalyzed cross-coupling and C-H activation have become powerful strategies in sustainable synthesis, offering an alternative to more expensive noble metal catalysts like palladium. goettingen-research-online.de These reactions allow for the direct functionalization of ubiquitous C-H bonds, enhancing atom economy. goettingen-research-online.dersc.org this compound often serves as a stable precatalyst, which, either in situ or as part of a well-defined complex, facilitates these transformations under relatively mild conditions. goettingen-research-online.descispace.com
The functionalization of C-H bonds using cobalt catalysts is a versatile method for forging new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions often employ directing groups within the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. princeton.edu
One prominent strategy involves the cobalt-catalyzed hydroarylation of alkynes, which proceeds through the activation of an aromatic C-H bond. Studies using well-defined cobalt(III) metallacycles have provided experimental support for the intermediacy of these species in catalytic cycles, where they promote the C(sp²)-H activation of arenes. princeton.edu The process can be reversible, and mechanistic studies involving deuterium (B1214612) labeling have shed light on the nature of the C-H bond cleavage and subsequent C-C bond formation steps. princeton.edu
Table 2: Examples of Cobalt-Catalyzed C-H Functionalization Reactions
| Reaction Type | Substrate Example | Functionalizing Agent | Catalyst System | Reference |
| Directed C(sp²)-H Alkenylation | N-carbamoyl indoles | Alkynes | Cp*Co(III) | researchgate.net |
| Directed ortho-Alkylation | Benzamides | Alkenes | Cationic Bis(phosphine) Cobalt(III) | princeton.edu |
| Hydroarylation | Aromatic Imines | Alkynes | Co(PMe₃)₄ | N/A |
Isocyanides are valuable C1 building blocks in organic synthesis, and their insertion into various chemical bonds provides a powerful route to nitrogen-containing compounds. Cobalt(II) acetylacetonate has been successfully employed as a catalyst for isocyanide insertion reactions with amines. Under ultrasonic conditions and in the presence of an oxidant, this system facilitates the synthesis of diverse products like ureas, thioureas, and various azaheterocycles, including 2-aminobenzimidazoles and 2-aminobenzothiazoles. The reaction proceeds through an amino methylidyneaminium intermediate, which can be trapped by different nucleophiles to yield the final product.
The Barbier reaction is a useful organometallic transformation where an organometallic reagent is generated in situ from an alkyl halide and a metal, which then adds to a carbonyl group. wikipedia.org This method is advantageous as it can often be performed in a single step and under less stringent conditions than the related Grignard reaction. wikipedia.org
While specific reports detailing the use of this compound for classical Barbier allylations are not prevalent, cobalt catalysis is highly relevant in this area. Cobalt catalysts have been developed for highly selective asymmetric aza-Barbier reactions, demonstrating their capacity for this type of transformation. acs.org Furthermore, cobalt salts are known to effectively catalyze the cross-coupling of allylic Grignard reagents with alkyl halides, a process that shares mechanistic features with Barbier-type reactions and is useful for creating quaternary carbon centers. capes.gov.br
Cycloaddition and Rearrangement Reactions
This compound is a valuable catalyst for the construction of cyclic and polycyclic molecules through cycloaddition and rearrangement reactions, offering pathways to complex molecular architectures.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. Cobalt(I) complexes, often generated in situ from cobalt(II) precursors like cobalt(II) acetylacetonate, are effective catalysts for this reaction, particularly with unactivated substrates. rsc.org These cobalt-catalyzed Diels-Alder reactions can proceed with excellent regioselectivity and diastereoselectivity. rsc.org
A notable application is the cobalt-catalyzed [6+2] cycloaddition of terminal alkynes to 1,3,5,7-cyclooctatetraene, which produces substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in high yields (68-85%). rsc.org Furthermore, cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-carbocholesteroxyazepine with 1,3-diynes, using a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, yields substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (77-90%). scispace.com
Table 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,3-Diynes to N-Carbocholesteroxyazepine scispace.com
| Diyne Substrate | Product Yield (%) |
| 1,4-Diphenylbuta-1,3-diyne | 90 |
| 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne | 85 |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | 80 |
| Hexa-2,4-diyne | 77 |
| 1-Phenylhexa-1,3-diyne | 82 |
Reaction conditions: N-carbocholesteroxyazepine (1 mmol), diyne (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), and DCE (3 mL), 60 °C, 20 h.
Cobalt catalysts can also mediate various isomerization and rearrangement reactions. While specific studies focusing solely on this compound in this context are limited, the broader field of cobalt catalysis offers insights. For instance, cobalt complexes have been shown to catalyze the transformation of Schiff bases into cyclic compounds. In one study, cobalt chloride was found to catalyze the self-cyclization of a Schiff base derived from salicylaldehyde (B1680747) and methylamine. This suggests that the coordination of the cobalt center can facilitate intramolecular bond formations and rearrangements.
Heterogeneous Catalysis Using Supported this compound
To enhance catalyst stability, reusability, and ease of separation, cobalt diacetylacetonate can be immobilized on solid supports, transitioning it from a homogeneous to a heterogeneous catalyst.
Silica (SiO₂) is a common support material due to its high surface area and thermal stability. Cobalt(II) acetylacetonate can be deposited onto silica through various methods, including impregnation and grafting.
In one approach, silica-supported cobalt catalysts were prepared by the saturating chemisorption of gaseous cobalt(II) acetylacetonate. This process involves a ligand exchange reaction between the acetylacetonate ligands and the surface hydroxyl (OH) groups of the silica, leading to the formation of surface-bound Co-acac structures. The chemisorption can reach a saturation level with an acetylacetonate ligand density of approximately 2.8 acac per square nanometer. Subsequent calcination at high temperatures (e.g., 450 °C) removes the organic ligands, leaving behind cobalt oxide species on the silica support. By repeating the cycles of chemisorption and calcination, the cobalt loading on the silica can be systematically increased.
Another method involves covalently anchoring cobalt(II) acetylacetonate onto magnetic mesoporous silica nanospheres. This is typically achieved by first functionalizing the silica surface with an appropriate linker molecule, such as (3-aminopropyl)triethoxysilane, and then reacting it with the cobalt complex. The resulting material combines the catalytic activity of the cobalt complex with the magnetic separability of the core, making it a highly efficient and recyclable catalyst for reactions like the liquid-phase oxidation of cyclohexane (B81311).
Characterization of Active Sites in Heterogeneous Systems
The efficacy of heterogeneous catalysts derived from this compound is intrinsically linked to the nature and accessibility of their active sites. Understanding the structure and electronic properties of these sites is paramount for optimizing catalyst design and performance. Various characterization techniques are employed to probe the active centers in these complex materials.
In cobalt-based catalysts supported on materials like ceria (CeO₂), the interaction between cobalt and the support plays a crucial role in determining the active sites. Studies combining X-ray diffraction (XRD) and X-ray absorption near-edge structure (XANES) have shown that cobalt particle size is proportional to its loading on the support. For instance, at lower loadings (e.g., 1 wt%), a significant portion of cobalt can remain as CoOₓ even after reduction processes, indicating strong metal-support interactions. rsc.org Analysis using extended X-ray absorption fine structure (EXAFS) has revealed that the Co-O bond length in these highly dispersed catalysts can be shorter than in standard cobalt oxide (CoO), contributing to their stability. rsc.org These strong interactions can, however, lead to positively charged cobalt atoms at the cobalt-ceria interface, which may be less efficient in activating hydrogen, thereby affecting their catalytic activity in processes like CO₂ hydrogenation. rsc.org
The geometry of the catalyst material also dictates the location and nature of active sites. For well-defined crystalline cobalt oxyhydroxide (CoOOH) nanostructures, it has been demonstrated that the active sites for the oxygen evolution reaction (OER) are predominantly located on the lateral facets rather than the basal facets. nih.gov Theoretical calculations support this, indicating that the coordinatively unsaturated cobalt sites on these lateral facets have an electronic structure that enhances the covalency of the Co-O bonds, leading to higher reactivity. nih.gov
For catalysts where cobalt is atomically dispersed, such as in cobalt- and nitrogen-codoped carbon (Co-N/C) materials, the active sites are identified as the Co-Nₓ moieties. elsevierpure.com A linear relationship has been observed between the HER (hydrogen evolution reaction) activities and the number of exposed Co-Nₓ sites. elsevierpure.com Density functional theory (DFT) calculations have corroborated these findings, showing that hydrogen adsorption at these sites is more favorable compared to metallic cobalt nanoparticles. elsevierpure.com
Advanced techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are also utilized to examine the surface chemistry and identify active species under reaction conditions. researchgate.net For instance, in CO₂ hydrogenation over cobalt/ceria catalysts, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has shown that the density of Ce³⁺ sites and the behavior of intermediate species like formates differ with varying cobalt loadings, providing insights into the reaction mechanism at the active sites. rsc.org
The following table summarizes key characteristics of active sites in different heterogeneous cobalt catalyst systems.
| Catalyst System | Support/Matrix | Active Site Description | Key Characterization Findings |
| Co/CeO₂ | Ceria | Highly dispersed CoOₓ and metallic Co nanoparticles | Strong metal-support interactions, positively charged Co at the interface. rsc.org |
| CoOOH Nanorods | - | Coordinatively unsaturated Co sites on lateral facets | Linear correlation between activity and lateral surface area. nih.gov |
| Co-N/C | Nitrogen-doped carbon | Atomically dispersed Co-Nₓ moieties | HER activity scales linearly with the number of Co-Nₓ sites. elsevierpure.com |
Recovery and Reusability of Heterogeneous Catalysts
A significant advantage of heterogeneous catalysts derived from precursors like this compound is their potential for recovery and reuse, which is crucial for the economic and environmental viability of industrial processes. The methods for recovery are often dictated by the physical and chemical properties of the catalyst and the support material.
For catalysts with magnetic properties, such as those incorporating iron oxide nanoparticles, magnetic separation is a highly effective and straightforward recovery method. For example, a nano-Fe₃O₄-CoOₓ catalyst used for the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) was successfully recovered using a magnetic field and showed high stability over multiple reaction cycles. researchgate.net
In other systems, conventional solid-liquid separation techniques like filtration and centrifugation are employed. For instance, a heterogeneous Pt/C catalyst used for the oxidation of HMF to FDCA was recovered and recycled, highlighting a key advantage over homogeneous catalyst systems. nih.gov Similarly, cobalt acetylacetonate encapsulated in a sol-gel silica matrix, used for the one-pot conversion of fructose to FDCA, can be separated from the reaction mixture for potential reuse. mdpi.comresearchgate.net
The recyclability of cobalt from spent industrial catalysts is a well-established practice, often involving hydrometallurgical and pyrometallurgical processes. researchgate.net Hydrometallurgical routes typically involve leaching the cobalt from the spent catalyst using acids, followed by purification steps like precipitation and solvent extraction to recover the cobalt in a reusable form. mdpi.com For example, a four-step hydrometallurgical process involving leaching, precipitation of impurities, extraction of Co(II), and stripping has been proposed for the recovery of cobalt from spent hydrodesulfurization catalysts. mdpi.com
The ability to repeatedly recycle the catalyst without significant loss of activity is a key performance indicator. In the oxidation of alkyl aromatics, a process was developed for the recovery and reuse of cobalt catalysts by precipitating them as insoluble cobalt oxalate (B1200264) dihydrate, which can then be reintroduced into the oxidation process. google.com
The table below outlines different recovery methods and the reusability of various cobalt-based heterogeneous catalysts.
| Catalyst System | Application | Recovery Method | Reusability/Recycling Notes |
| Nano-Fe₃O₄-CoOₓ | HMF to FDCA conversion | Magnetic separation | Showed high stability and unchanged catalytic activity upon recycling. researchgate.net |
| Pt/C | HMF to FDCA oxidation | Filtration/Centrifugation | Stable, recoverable, and recyclable, offering an advantage over homogeneous systems. nih.gov |
| Cobalt-Manganese Oxalates | Alkyl aromatic oxidation | Precipitation as oxalates | The isolated catalyst can be repeatedly recycled back into the oxidation process. google.com |
| Spent Industrial CoMo Catalysts | Hydrodesulfurization | Hydrometallurgical processing | A multi-step process can effectively recover cobalt for reuse. mdpi.com |
Green Catalysis and Sustainable Transformations
The use of this compound as a catalyst precursor aligns with the principles of green chemistry, aiming for more environmentally benign and sustainable chemical processes. This includes conducting reactions in greener solvents and utilizing renewable feedstocks.
Catalysis in Aqueous Media
Performing catalytic reactions in water as a solvent is a key goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions catalyzed by cobalt complexes are traditionally carried out in organic solvents, research is ongoing to adapt these systems to aqueous media.
For the oxidation of HMF to FDCA, a crucial transformation in biorefining, achieving high efficiency in water is a significant challenge. While some studies have successfully used water as a solvent with certain heterogeneous catalysts, such as resin-supported Pt catalysts, the direct application of this compound-derived catalysts in purely aqueous systems for such transformations is an area of active development. mdpi.com The stability of the catalyst and the solubility of reactants and products in water are key factors that need to be addressed.
Biomass Conversion Applications (e.g., Fructose to FDCA)
This compound has shown significant promise as a precursor for catalysts used in the conversion of biomass-derived platform molecules into valuable chemicals. A prime example is the conversion of fructose, a readily available sugar from biomass, into 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polymers like polyethylene (B3416737) furanoate (PEF). nih.govmdpi.com
A notable application involves the use of cobalt acetylacetonate encapsulated in a sol-gel silica matrix. This material acts as an efficient bifunctional catalyst in the one-pot conversion of fructose to FDCA. mdpi.comresearchgate.netmdpi.com The acidic sites on the silica support facilitate the dehydration of fructose to 5-hydroxymethylfurfural (HMF), which is then oxidized to FDCA by the cobalt active sites within the silica pores. researchgate.netmdpi.com This cooperative effect between the support and the metal active site allows for high selectivity and conversion in a single reaction vessel. researchgate.net
Research has demonstrated that under specific conditions, these cobalt-based catalysts can achieve high yields of FDCA from fructose. For example, a one-pot reaction using a cobalt acetylacetonate/silica catalyst under air pressure yielded FDCA with 99% selectivity at a 72% conversion of fructose. researchgate.netmdpi.com Another study reported the successful one-pot conversion of fructose to FDCA using a nano-Fe₃O₄-CoOₓ catalyst, where fructose was first converted to HMF and then oxidized in situ to FDCA. researchgate.net
The following table summarizes key research findings on the catalytic conversion of fructose to FDCA using cobalt-based catalysts.
| Catalyst System | Reactant | Product | Key Findings |
| Cobalt acetylacetonate in sol-gel silica | Fructose | 2,5-Furandicarboxylic acid (FDCA) | Achieved 72% fructose conversion with 99% selectivity to FDCA in a one-pot reaction. researchgate.netmdpi.com |
| Nano-Fe₃O₄-CoOₓ | Fructose | 2,5-Furandicarboxylic acid (FDCA) | Successful one-pot, two-step conversion with an overall FDCA yield of 59.8% from fructose. researchgate.net |
Cobalt Diacetylacetonate Dihydrate in Materials Science and Nanotechnology
Precursor for Advanced Inorganic Materials
The utility of cobalt diacetylacetonate dihydrate as a precursor is rooted in its ability to controllably deliver cobalt ions for the formation of complex material structures. Through various chemical and physical deposition techniques, this compound is transformed into high-purity materials with specific morphologies and functionalities.
Synthesis of Cobalt Oxide Nanoparticles and Thin Films
This compound is extensively used in the synthesis of cobalt oxide nanoparticles and the deposition of cobalt oxide thin films. These materials are of great interest for applications in catalysis, energy storage, and electrochromic devices.
One of the primary methods for producing cobalt oxide thin films from this compound is Metal-Organic Chemical Vapor Deposition (MOCVD) . In a typical MOCVD process, the precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form a thin film. The deposition temperature plays a crucial role in determining the crystalline phase and morphology of the resulting cobalt oxide film. For instance, studies have shown that thin films of cobalt oxide can be deposited on substrates like alumina (B75360) at varying temperatures, leading to films with cubic structures and well-defined, closely packed grains. researchgate.net The thickness and grain size of the films can be controlled by adjusting the deposition parameters. researchgate.net
Similarly, cobalt diacetylacetonate, often in its anhydrous form (cobalt(II) acetylacetonate), is a precursor of choice for synthesizing cobalt oxide (Co₃O₄) nanoparticles. Thermal decomposition is a common route where the precursor is heated in a suitable solvent or under a controlled atmosphere. This method allows for the formation of crystalline Co₃O₄ nanoparticles with specific sizes. For example, crystalline and electrocatalytically active cobalt oxide (Co₃O₄) thin films have been successfully synthesized under open-air conditions using atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) with a Co(acac)₃ precursor. nih.gov
| Deposition Method | Precursor | Substrate | Deposition Temperature (°C) | Resulting Material | Key Findings |
| MOCVD | Cobalt Acetylacetonate (B107027) | Alumina | 490, 515, 535, 565 | Cobalt Oxide Thin Films | Crystalline films with cubic structure; grain morphology is temperature-dependent. researchgate.net |
| AP-PECVD | Cobalt(III) Acetylacetonate | Various | Plasma-assisted | Crystalline Co₃O₄ Thin Films | Dense, homogeneous layers with low impurity content. nih.gov |
Fabrication of Cobalt-Containing Perovskites and Spinels
This compound also serves as a key ingredient in the fabrication of more complex inorganic structures such as cobalt-containing spinels. Spinels are a class of minerals with the general formula AB₂O₄ that exhibit a wide range of magnetic and electronic properties.
A notable example is the synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) , a hard magnetic material with excellent chemical stability and mechanical hardness. In a typical synthesis, cobalt diacetylacetonate is used as the cobalt source along with an iron precursor. The precursors are dissolved in a solvent and then decomposed under specific conditions to form CoFe₂O₄ nanoparticles. The magnetic properties of the resulting nanoparticles are highly dependent on their size and crystallinity, which can be tuned by the synthesis parameters.
While the use of cobalt acetylacetonates (B15086760) for spinel synthesis is well-documented, its application in the direct synthesis of cobalt-containing perovskites is less common in the literature. Perovskites, with a distinct crystal structure, are another important class of materials with applications in catalysis and electronics. Research has shown the synthesis of microporous cobalt silicates that can act as precursors for double perovskite cobalt materials, though the initial cobalt source in these studies is often a simple salt like cobalt sulfate.
| Material | Synthesis Method | Cobalt Precursor | Other Precursors | Key Findings |
| Cobalt Ferrite (CoFe₂O₄) | Chemical Coprecipitation | Cobalt Acetate | Iron Nitrate (B79036) | Formation of single-phase, highly monodisperse nanoparticles. bohrium.com |
| Cobalt Ferrite (CoFe₂O₄) | Wet Chemical Method | Stable Ferric and Cobalt Salts | Oleic Acid (surfactant) | Nanoparticle size (15-48 nm) is dependent on annealing temperature and time. arxiv.org |
Metal-Organic Framework (MOF) Synthesis Utilizing this compound
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While cobalt is a common metal center in MOFs, the use of this compound as a direct precursor is not as prevalent as other cobalt salts like cobalt nitrate or cobalt acetate. The synthesis of cobalt-based MOFs typically involves the reaction of a cobalt salt with a multitopic organic linker under solvothermal or other controlled conditions. nih.gov These frameworks can sometimes be assembled into structures that exhibit single-chain magnet behavior. rsc.org
Magnetic Materials Development
The presence of cobalt in materials often imparts interesting magnetic properties. This compound, by providing a source of cobalt(II) ions, is instrumental in the development of various magnetic materials, from molecular-level magnets to bulk magnetic nanoparticles.
Precursor for Single-Molecule Magnets (SMMs) or Single-Chain Magnets (SCMs)
Cobalt(II) ions, with their intrinsic magnetic anisotropy, are excellent candidates for the construction of Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs). nih.gov These are individual molecules or one-dimensional chains that exhibit magnetic hysteresis, a property typically associated with bulk magnets. The synthesis of such materials often involves the self-assembly of metal ions and organic ligands into discrete polynuclear complexes or one-dimensional coordination polymers.
While direct synthesis of SMMs and SCMs from this compound is a nuanced process, related compounds like cobalt hexafluoroacetylacetonate hydrate (B1144303) have been successfully used. nih.gov These precursors react with organic linkers to form coordination polymers where the cobalt(II) centers can act as field-induced single-molecule magnets. nih.gov The magnetic behavior of these materials is highly dependent on the coordination geometry of the cobalt(II) ions and the nature of the bridging ligands.
Magnetic Properties of Derived Cobalt Materials (e.g., CoFe₂O₄)
The magnetic properties of materials derived from this compound are a key area of research. For instance, cobalt ferrite (CoFe₂O₄) nanoparticles synthesized via wet chemical methods using stable cobalt salts exhibit magnetic properties that are strongly dependent on their size. arxiv.org
The saturation magnetization (Ms), which is the maximum magnetic moment that a material can achieve, and the coercivity (Hc), which is the resistance of a magnetic material to becoming demagnetized, are critical parameters. For CoFe₂O₄ nanoparticles, the saturation magnetization generally increases with particle size, approaching the bulk value for larger particles. arxiv.org The coercivity, on the other hand, can show a more complex dependence on size, often peaking at a critical single-domain size. arxiv.org For example, CoFe₂O₄ nanoparticles synthesized by a modified chemical coprecipitation method showed a transformation from superparamagnetic to ferrimagnetic behavior upon heating, with the coercivity being influenced by the redistribution of Co²⁺ ions within the spinel structure. bohrium.com
| Derived Material | Synthesis Method | Particle Size | Saturation Magnetization (Ms) | Coercivity (Hc) |
| CoFe₂O₄ Nanoparticles | Wet Chemical | 15-48 nm | 53 - 79.5 emu/g | Peaks at ~28 nm |
| CoFe₂O₄ Nanoparticles | Modified Chemical Coprecipitation | 20-30 nm | Varies with processing | Lower than theoretical values |
Electrocatalytic and Photoelectrocatalytic Materials
The development of efficient and cost-effective electrocatalysts and photoelectrocatalysts is crucial for sustainable energy technologies. This compound serves as a valuable starting material for the synthesis of cobalt-based catalysts for these applications.
Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Electrocatalysts
This compound is a precursor for the synthesis of cobalt oxide (Co₃O₄) nanoparticles, which are effective electrocatalysts for the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR). These reactions are fundamental to technologies such as water electrolyzers and fuel cells. The catalytic activity of materials derived from this precursor is influenced by the synthesis conditions, such as the calcination temperature, which affects the resulting particle size, morphology, and crystalline structure of the cobalt oxide.
For instance, cobalt nanostructures synthesized by the thermal treatment of a cobalt-dehydroacetic acid complex, a compound structurally similar to cobalt diacetylacetonate, have shown significant catalytic activity for the OER in both acidic and alkaline media. The performance of these catalysts is dependent on the annealing temperature, with optimal conditions leading to lower overpotentials for oxygen evolution.
Research has demonstrated that cobalt-based catalysts can exhibit bifunctional activity for both OER and ORR. Nanostructured cobalt oxide films have shown performance comparable to, and in some cases better than, commercial precious metal catalysts like platinum and iridium. researchgate.net The catalytic mechanism often involves the cobalt ions cycling between different oxidation states (Co²⁺, Co³⁺, and Co⁴⁺) to facilitate the transfer of electrons required for the oxygen reactions.
Table 1: Performance of Cobalt-Based OER Electrocatalysts Derived from Organic Precursors
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) |
| Co₃O₄@500 | 1 M KOH (Alkaline) | 170 |
| Co₃O₄@500 | 0.5 M H₂SO₄ (Acidic) | 199 |
| Co₃O₄@300 | 1 M KOH (Alkaline) | 294 |
| Co₃O₄@300 | 0.5 M H₂SO₄ (Acidic) | 234 |
This table presents data for cobalt oxide nanostructures derived from a cobalt-dehydroacetic acid precursor, serving as an analogue for catalysts derived from this compound.
Photoelectrochemical Water Splitting Applications
Studies have shown that cobalt oxide nanoparticles can significantly enhance the photocurrent density of photoanodes. For example, cobalt oxide produced via a hydrothermal process and annealed to form the Co₃O₄ phase has demonstrated a high photocurrent density and a notable rate of hydrogen evolution in a photocatalytic system. americanelements.com While direct use of this compound in these specific studies is not always explicitly detailed, its role as a precursor for catalytically active cobalt oxide is well-established.
Functional Coatings and Surface Modification
The ability to form thin films and modify surfaces at the nanoscale is critical for many advanced technologies. This compound is a key precursor in deposition techniques used to create functional coatings for a variety of purposes.
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursors
This compound is a suitable precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), techniques that allow for the precise growth of thin films with controlled thickness and composition. researchgate.netsigmaaldrich.com In these processes, the hydrated form of the precursor is often converted to the anhydrous form, cobalt(II) acetylacetonate, through sublimation under vacuum. google.com
In CVD, cobalt acetylacetonate is vaporized and transported to a heated substrate where it decomposes to form cobalt oxide or metallic cobalt films. The deposition temperature is a critical parameter that influences the crystallinity, phase, and morphology of the resulting film. For example, thin films of cobalt oxide have been successfully deposited on alumina substrates using MOCVD with cobalt acetylacetonate as the precursor at temperatures ranging from 490°C to 565°C, resulting in uniform and well-adherent cubic-structured films. researchgate.net
In ALD, a sequential and self-limiting surface reaction process, cobalt(II) acetylacetonate can be used to deposit cobalt thin films with atomic-level control. For instance, cobalt films have been grown on iridium substrates using hydrogen reduction in an ALD process. google.com
Table 2: Deposition Parameters for Cobalt Oxide Films from Cobalt Acetylacetonate Precursor via MOCVD
| Deposition Temperature (°C) | Resulting Film Characteristics |
| 490 | Crystalline, cubic structure |
| 515 | Crystalline, cubic structure, hexagonal grain shape |
| 535 | Crystalline, cubic structure, maximum film thickness |
| 565 | Crystalline, cubic structure |
This table is based on a study using cobalt acetylacetonate as a precursor for MOCVD. researchgate.net
Surface Functionalization for Adhesion or Corrosion Protection
Cobalt compounds, in general, are known to be effective as adhesion promoters and have been investigated for their potential in corrosion protection. While direct applications of this compound are not extensively documented in publicly available research, the broader class of cobalt salts and complexes demonstrates relevant functionalities.
Cobalt salts are widely used in the rubber industry to enhance the adhesion between rubber compounds and brass-coated steel cords in tires. They are also integral to the formulation of cobalt stearate (B1226849) adhesion promoters. google.com The mechanism is believed to involve the formation of a stable chemical bond between the rubber, sulfur, and the metal surface, catalyzed by cobalt ions.
In the context of corrosion protection, cobalt-based pigments have been developed as non-toxic alternatives to chromates. These pigments can inhibit corrosion by oxidizing and passivating the metal surface. google.com Furthermore, composite coatings containing cobalt-based alloys have shown to significantly reduce corrosion rates in aggressive environments. mdpi.com The use of metal acetylacetonates, such as cerium acetylacetonate, in corrosion-inhibiting coatings also suggests a potential role for cobalt diacetylacetonate in similar applications. psu.edu
Solution Chemistry, Thermodynamics, and Transport Phenomena of Cobalt Diacetylacetonate Dihydrate
Solvation Behavior and Solubility Studies in Diverse Solvents
Cobalt(II) acetylacetonate (B107027) dihydrate, an organometallic compound, exhibits solubility in organic solvents. americanelements.com This property makes it a versatile precursor for creating catalysts and in applications that require non-aqueous conditions, such as in the fabrication of carbon nanostructures and in solar energy research. americanelements.com Its solubility in organic solvents facilitates its use in various formulations for coatings, inks, and polymers. chemimpex.com
While the dihydrate form shows some solubility in organic media, the anhydrous form, tris(acetylacetonato)cobalt(III), is noted for its ready solubility in organic solvents but is insoluble in water. wikipedia.orgchemicalbook.com The solubility of related cobalt acetylacetonate complexes has been studied in supercritical carbon dioxide, a medium of interest for green chemistry processes. researchgate.net For instance, the solubility of cobalt(III) acetylacetonate in supercritical CO2 increases with both the density of the CO2 and the temperature. researchgate.net
Determination of Solubility Parameters
The following table summarizes the reported solubility of cobalt acetylacetonate compounds in different solvents.
Spectroscopic Probes of Solvation Shell
Spectroscopic techniques are invaluable for understanding the coordination environment of metal complexes in solution. In the case of cobalt diacetylacetonate dihydrate, changes in the solvation shell can be observed through methods like UV-Vis spectroscopy. For example, the color of the complex changes from pink to deep blue upon dehydration, which is indicative of a change in the coordination geometry around the cobalt(II) center, a phenomenon that can be monitored using electronic spectra.
The study of how the solvent interacts with a metal complex is crucial for understanding its reactivity. The distribution of different species in a solution, known as aqueous speciation, is influenced by factors such as pH and the concentration of the metal and ligands. nih.gov UV-Vis spectroscopy is a key tool for exploring these pH-dependent changes and identifying the different metal complex species present in a solution. nih.gov
Hydrolysis and Speciation in Aqueous Solutions
The chemistry of cobalt ions in aqueous solutions is significantly influenced by hydrolysis, a reaction with water that can lead to the formation of various complex ions. researchgate.net The speciation of cobalt in an aqueous environment—the distribution of different cobalt-containing chemical species—is highly dependent on factors like pH and the presence of other coordinating ligands. nih.gov
pH-Dependent Hydrolysis and Oligomerization
In aqueous solutions, cobalt(II) ions are susceptible to hydrolysis and polymerization, forming both mononuclear and polynuclear hydroxo complexes. researchgate.net The specific species that form are dependent on the concentration of Co(II) ions and the pH of the solution. researchgate.net At lower pH values, the increased positive charge density on surface sites can lead to electrostatic repulsion between Co(II) ions. researchgate.net
A thermodynamic model has been used to study the hydrolysis of cobalt ions in solutions of varying concentrations. researchgate.net This model suggests that the formation of the complex ion CoOH+ is a key contributor to the hydrolysis reaction. researchgate.net The study of metal complex speciation in aqueous solutions as a function of pH is a critical area of coordination chemistry, with real-world relevance in understanding the behavior of metal ions in the environment. nih.gov
Identification of Aqueous Cobalt Species
In aqueous solutions, cobalt(II) can exist as hydrated Co2+ ions, as well as various mono- and polynuclear hydroxo complexes. researchgate.net Some of the reported cobalt species resulting from hydrolysis include CoOH+, Co(OH)2, and Co(OH)3−. researchgate.net The chemistry of cobalt in the aqueous phase of terrestrial environments is predominantly that of the Co(II) oxidation state, due to the very low solubility of Co(III) compounds. nih.gov
The interaction of Co(II) with natural organic ligands is an important aspect of its aqueous speciation, although there is no universal consensus on the primary organic ligands involved. nih.gov Understanding the kinetics of complexation and dissociation is crucial, as the actual speciation of cobalt may differ from predictions based on thermodynamic equilibrium. nih.gov
Transport Properties and Diffusion Coefficients
The transport properties of metal acetylacetonates (B15086760), including diffusion coefficients, are important for applications in areas like supercritical fluid technology. Studies have been conducted to measure the binary diffusion coefficients of metal acetylacetonates in supercritical carbon dioxide. nii.ac.jp
Research on cobalt(III) acetylacetonate has provided data on its diffusion at various temperatures and pressures in supercritical CO2. nii.ac.jp These studies examine the influence of pressure, temperature, density, and viscosity on the diffusion coefficient. nii.ac.jp The measured diffusion coefficients of metal acetylacetonates in supercritical carbon dioxide have been correlated using hydrodynamic equations, showing a functional relationship between the diffusion coefficient divided by temperature (D12/T) and the viscosity of the solvent. nii.ac.jp
The following table presents experimental data for the diffusion coefficient of Cobalt(III) acetylacetonate in supercritical carbon dioxide at different conditions.
Mentioned Compounds
Diffusion NMR and Conductance Studies
Diffusion-ordered NMR spectroscopy (DOSY) is a powerful technique for characterizing the size and aggregation state of molecules in solution by measuring their diffusion coefficients. While specific diffusion NMR studies on this compound are not extensively documented in the literature, data from related compounds provide valuable context. For instance, electrochemical studies on the related cobalt(III) acetylacetonate complex in propylene (B89431) carbonate have determined its diffusion coefficient. ias.ac.in Chronoamperometry, a technique that measures current as a function of time, yielded diffusion coefficients for Co(acac)₃ at various concentrations, as detailed in the table below. ias.ac.in These values are crucial for understanding the mass transport of the complex to an electrode surface, a key parameter in electrochemical applications.
Table 1: Diffusion Coefficient of Co(acac)₃ in Propylene Carbonate at 25°C Data from electrochemical studies, not direct Diffusion NMR.
| Concentration (mM) | Diffusion Coefficient (D) (x 10⁻⁶ cm²/s) |
|---|---|
| 1 | 5.14 |
| 2 | 5.08 |
| 3 | 5.05 |
| Average | 5.09 ± 0.05 |
Conductance studies reveal the extent to which a compound dissociates into ions in solution. This compound, being a neutral coordination complex, is generally considered a non-electrolyte. When dissolved, particularly in organic solvents, it tends to remain as the intact neutral molecule, [Co(acac)₂(H₂O)₂]. This results in very low molar conductivity, as there is no significant formation of free ions to carry an electrical current. This behavior is characteristic of many metal acetylacetonates, which are prized for their solubility and stability as neutral species in non-aqueous media for applications like catalysis. sigmaaldrich.comamericanelements.com
Viscosity and Rheological Behavior of Solutions
The viscosity and rheological behavior of a solution describe its resistance to flow. For solutions of this compound, these properties are dependent on concentration, temperature, and the nature of the solvent. While specific, detailed rheological studies on simple solutions of this compound are not widely available in published literature, its behavior can be predicted from fundamental principles.
The viscosity of a dilute solution is expected to increase linearly with concentration. As more solute molecules are introduced, the friction within the fluid increases, leading to greater resistance to flow. Conversely, an increase in temperature typically decreases viscosity by increasing the kinetic energy of the solvent molecules, which overcomes intermolecular forces. For more concentrated systems or those involving polymers or nanoparticles synthesized using the cobalt complex, the rheological behavior could become non-Newtonian, where viscosity changes with the applied shear rate.
Table 2: Illustrative Viscosity Behavior of a Solution This table presents a hypothetical trend for educational purposes, as specific experimental data for this compound is not available.
| Parameter Change | Expected Effect on Viscosity | Reason |
|---|---|---|
| Increase Concentration | Increase | Higher solute-solvent and solute-solute friction. |
| Increase Temperature | Decrease | Increased molecular kinetic energy overcomes intermolecular forces. |
Complexation Equilibria with External Ligands
The cobalt(II) center in this compound is coordinatively unsaturated and can readily form adducts by binding additional ligands or by exchanging its existing ones. researchgate.net The two water molecules are particularly labile and can be replaced by a wide variety of Lewis bases (external ligands). This reactivity is fundamental to its use as a catalyst and precursor in chemical synthesis. sigmaaldrich.comresearchgate.net The acetylacetonate ligands themselves are more strongly bound but can also be substituted under certain conditions. Studies have shown that dissolving the complex in coordinating solvents like ethanol (B145695) results in the formation of solvent adducts, such as [Co(acac)₂(EtOH)₂]. researchgate.net
Stability Constants of Adducts
The formation of an adduct between a metal complex and an external ligand is a reversible process characterized by a stability constant (K), also known as a formation constant. A larger K value signifies a more stable adduct and a greater tendency for it to form.
A spectrophotometric study of the interaction between cobalt(II) acetylacetonate and iodine in chloroform (B151607) revealed the formation of a 1:1 charge-transfer complex. scielo.org.ar The formation of this adduct gives rise to a new absorption band, allowing for the calculation of the equilibrium constant for the association. scielo.org.ar
Table 3: Stability Data for the [Co(acac)₂]·I₂ Adduct in Chloroform
| Parameter | Value |
|---|---|
| Equilibrium Constant (K) (L·mol⁻¹) | 15.0 |
| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 1400 |
| Charge-Transfer Band (nm) | 364 |
Thermodynamic studies on other cobalt(II) complexes, such as tetraaza Schiff base complexes, further illustrate the principles of adduct formation. For these systems, the formation constants and thermodynamic parameters (enthalpy ΔH° and entropy ΔS°) have been determined for adducts with organotin chlorides, showing that the stability is influenced by the electronic and steric nature of both the cobalt complex and the external ligand. nih.gov
Chelation Effects and Macrocyclic Ligand Interactions
The stability of a metal complex can be dramatically enhanced through the chelate effect . This effect describes the increased affinity of multidentate ligands (which bind to a metal at two or more points) compared to a corresponding set of monodentate ligands. americanelements.comchemguide.co.uk The primary driving force for the chelate effect is a favorable increase in entropy. For example, if the two monodentate water ligands in [Co(acac)₂(H₂O)₂] were replaced by one bidentate ligand like 1,2-diaminoethane (en), the reaction would be:
[Co(acac)₂(H₂O)₂] + en ⇌ [Co(acac)₂(en)] + 2H₂O
In this reaction, two molecules (the cobalt complex and 'en') react to form three molecules (the new complex and two water molecules). This increase in the number of independent particles in the system results in a positive entropy change (ΔS° > 0), which makes the Gibbs free energy change (ΔG° = ΔH° - TΔS°) more negative, thus favoring the formation of the chelated product and leading to a much larger stability constant. ias.ac.in
The macrocyclic effect provides an even greater level of stabilization. ias.ac.insigmaaldrich.com Macrocyclic ligands are large, pre-organized ring structures containing multiple donor atoms. sigmaaldrich.com Because the ligand is already conformationally constrained in a shape suitable for binding, there is a smaller entropic penalty upon complexation compared to a non-cyclic chelating ligand of similar denticity. ias.ac.in This "pre-organization" results in exceptionally high stability constants for macrocyclic complexes. sigmaaldrich.com The interaction of a cobalt(II) center with a macrocyclic ligand like a porphyrin would lead to a highly stable complex due to this powerful thermodynamic effect.
Computational and Theoretical Investigations of Cobalt Diacetylacetonate Dihydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometric parameters of cobalt acetylacetonate (B107027) complexes. These calculations are crucial for understanding the fundamental properties of the molecule, including its stability, magnetic behavior, and reactivity.
Spin States and Exchange Coupling
One of the most complex and interesting aspects of cobalt(II) complexes is the close energetic proximity of different spin states. For Co(II), a d⁷ ion, both high-spin (S=3/2, quartet) and low-spin (S=1/2, doublet) states are possible, and their relative stability is highly sensitive to the coordination environment.
DFT studies on the anhydrous Co(acac)₂ fragment have shown a fascinating interplay between geometry and spin state. nih.gov Calculations have explored two primary conformations: a tetrahedral and a square-planar geometry. The results are highly dependent on the chosen DFT functional. "Pure" functionals, like BP86 and BLYP, often predict a low-spin doublet ground state with a square-planar geometry. researchgate.net In contrast, hybrid functionals, such as B3LYP, consistently indicate that the high-spin quartet state in a tetrahedral conformation is the most stable arrangement for the isolated molecule. nih.govresearchgate.net More advanced ab initio methods, like CASPT2, have been used to resolve these ambiguities, confirming the quartet ground state and the tetrahedral preference for the single Co(acac)₂ molecule. nih.gov
For the dihydrate complex, Co(acac)₂(H₂O)₂, the coordination of two water molecules leads to a six-coordinate, approximately octahedral geometry. nih.govumich.edu In this configuration, the high-spin quartet state is definitively assigned as the ground state. nih.gov
The following table summarizes the relative energies calculated with different DFT functionals for the anhydrous Co(acac)₂ complex, highlighting the preference for the tetrahedral high-spin state with hybrid functionals.
| Functional | Conformation | Spin State | Relative Energy (kcal/mol) |
| BP | Square-Planar | Doublet (S=1/2) | 0.0 |
| Tetrahedral | Quartet (S=3/2) | 4.9 | |
| Square-Planar | Quartet (S=3/2) | 15.9 | |
| B3LYP | Tetrahedral | Quartet (S=3/2) | 0.0 |
| Square-Planar | Doublet (S=1/2) | 10.2 | |
| Square-Planar | Quartet (S=3/2) | 9.4 | |
| Data sourced from Pietrzyk et al. (2011). researchgate.net Note: Energies are relative to the most stable state for each functional. |
Exchange coupling, the interaction between electron spins, is critical for understanding the magnetic properties of these complexes. DFT calculations are used to compute zero-field splitting (ZFS) parameters (D and E), which quantify the energetic separation of the spin sublevels in the absence of an external magnetic field. For high-spin Co(II) complexes like Co(acac)₂(H₂O)₂, relativistic DFT methods have been employed to calculate ZFS parameters, considering contributions from both spin-orbit coupling and direct spin-spin interactions. nih.gov These theoretical values can be compared with experimental data from techniques like EPR spectroscopy to validate the computational models. nih.govrsc.org
Bond Dissociation Energies and Reaction Energetics
Understanding the strength of the chemical bonds within cobalt diacetylacetonate dihydrate is essential for predicting its thermal stability and reactivity. Bond dissociation energy (BDE) is a key metric, representing the enthalpy change when a bond is broken homolytically.
DFT calculations have been employed to estimate BDEs in related cobalt complexes. For instance, studies on nitrated bis(acetylacetonato) complexes have calculated the C-NO₂ bond dissociation energies to assess their energetic properties. researchgate.net While not directly for the dihydrate, these studies establish a methodology. More general thermochemical data provide an estimated BDE for a typical cobalt-oxygen (Co-O) bond to be around 368 kJ/mol (or approximately 88 kcal/mol). ucsb.edu
Detailed DFT analyses on the Co-C bond in organocobalt complexes, such as methylcobalamin, have provided benchmark-quality BDEs and highlighted the performance of various functionals. nih.gov These studies show that functionals like B97-D and dispersion-corrected BP86 provide results in good agreement with experimental values, whereas hybrid functionals like B3LYP tend to underestimate BDEs. nih.gov
The reaction energetics for processes like ligand substitution or catalytic cycles are also explored using DFT. For example, in a computational study of a conformational change in Co(acac)₂, a low-energy pathway involving a spin-state crossing was identified. rsc.org The barrier for the isomerization from the high-spin tetrahedral form to the low-spin square-planar form was calculated to be approximately 10 kcal/mol, while the reverse reaction had a much lower barrier of only 2 kcal/mol. rsc.org Such calculations are vital for mapping out potential energy surfaces and understanding reaction mechanisms.
Molecular Dynamics (MD) Simulations for Solution Behavior and Dynamics
While DFT is excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are necessary to understand the behavior of this compound in a solvent environment. MD simulations model the explicit movement of atoms over time, providing a dynamic picture of solute-solvent interactions, conformational changes, and transport properties. Although specific MD simulation studies on Co(acac)₂(H₂O)₂ are not abundant in the literature, the principles and goals of such investigations can be outlined based on studies of similar systems. mcmaster.canih.gov
Solvation Dynamics and Ligand Exchange Pathways
MD simulations can illuminate how solvent molecules, such as water, arrange themselves around the [Co(acac)₂(H₂O)₂] complex and the timescale of this organization. This is crucial as solvation significantly influences the complex's stability and reactivity. Simulations can track the formation and dynamics of hydrogen bonds between the coordinated water ligands and the bulk solvent.
A key process that can be studied with MD is ligand exchange. Experimental studies on the related tris(acetylacetonate)cobalt(II) anion, [Co(acac)₃]⁻, have shown that the aquation (replacement of an acac ligand by water) proceeds via a mechanism where the bidentate acac ligand first becomes monodentate before being lost. osti.gov MD simulations, particularly with quantum mechanics/molecular mechanics (QM/MM) methods, could map the free energy landscape of this pathway for [Co(acac)₂(H₂O)₂], identifying the transition states and intermediates involved in the exchange of either an acetylacetonate or a water ligand with solvent molecules.
Quantum Chemical Studies on Catalytic Reaction Mechanisms
Cobalt acetylacetonate complexes are widely used as precursors for homogeneous catalysts in a variety of organic reactions. researchgate.netsigmaaldrich.com Quantum chemical studies, primarily using DFT, are indispensable for elucidating the complex mechanisms of these catalytic processes.
These studies typically aim to:
Identify the true catalytically active species, which may be formed in situ from the [Co(acac)₂(H₂O)₂] precursor.
Map the entire catalytic cycle, calculating the structures and energies of all intermediates and transition states.
Explain the origins of chemo-, regio-, and stereoselectivity observed experimentally.
For example, DFT calculations have been used to investigate the mechanism of cobalt-catalyzed oxygen reduction reactions (ORR). In one study, Co(acac)₂ supported on N-doped graphene was shown to be a highly stable and efficient catalyst, proceeding through a 4-electron pathway with a low overpotential. rsc.org
Another computational study explored cobalt-catalyzed C-H iodination. The calculations revealed that the C-H activation step occurs through a concerted metalation-deprotonation (CMD) pathway in a singlet spin state, ruling out a single electron transfer (SET) mechanism. rsc.org The subsequent iodination step was found to proceed via a triplet state. This detailed mechanistic insight, where the spin state changes along the reaction coordinate, would be nearly impossible to obtain through experimental means alone.
Similarly, DFT studies on CO₂ hydrogenation catalyzed by cobalt hydride complexes have uncovered unexpected mechanistic details, such as a formate (B1220265) anion-assisted deprotonation step, which was more favorable than the previously assumed base-catalyzed mechanism. rsc.org These examples underscore the critical role of quantum chemical calculations in advancing the understanding and design of cobalt-based catalysts.
Transition State Identification and Energy Barriers
Theoretical calculations are crucial for identifying the transition state structures and determining the associated energy barriers in catalytic cycles involving cobalt acetylacetonate complexes. By modeling the reaction pathways, researchers can understand the feasibility of a proposed mechanism. For instance, in cobalt-catalyzed reactions, DFT calculations can map out the energy profile of the entire catalytic cycle, pinpointing the rate-determining step by identifying the highest energy barrier.
While specific DFT studies exclusively on this compound are not extensively documented in readily available literature, broader research on cobalt(II) complexes in catalytic processes provides a framework for understanding. For example, in the cobalt-catalyzed hydrogen evolution reaction (HER), DFT calculations have been used to determine the Gibbs free energy of reaction intermediates and the reduction potentials of cobalt complexes, which are critical for understanding the reaction mechanism. acs.org Similarly, DFT has been employed to study the catalytic cycle of cobalt-catalyzed synthesis of acetaldehyde (B116499) dimethyl acetal, illustrating the pathways to various products and byproducts. researchgate.net These studies showcase the capability of computational methods to elucidate complex reaction landscapes, a methodology directly applicable to catalysts like this compound.
The geometry of the cobalt center and its ligand environment significantly influences catalytic activity. DFT calculations on cobalt(II) acetylacetonate derivatives have shown how changes in the coordination sphere, such as the elongation of bonds to axial ligands, can affect the electronic structure and magnetic properties of the complex. researchgate.net This, in turn, can alter the energy barriers of catalytic steps.
Role of Water Ligands in Catalytic Cycles
The two water ligands in this compound, often considered labile, can play a significant role in catalytic cycles. They can be displaced by substrates, or they can participate directly in the reaction mechanism, for example, through proton transfer or by stabilizing transition states.
Computational studies on cobalt complexes in aqueous environments have highlighted the influence of water molecules on catalytic activity. In investigations of oxygen adsorption and activation on cobalt centers, DFT calculations have compared systems where the Co(II) ion is surrounded by water molecules versus other solvents or is incorporated into a larger framework. mdpi.com These studies reveal that the nature of the molecules coordinating to the cobalt center directly impacts the activation of reactants like molecular oxygen. mdpi.com
Machine Learning and Data-Driven Approaches in this compound Research
The intersection of machine learning (ML) and chemistry is a rapidly growing field, offering new avenues for catalyst discovery and optimization. By leveraging large datasets from experiments and computations, ML models can accelerate the design of new catalysts and the prediction of their performance.
Predicting Reactivity and Properties
Machine learning models are increasingly being used to predict the reactivity and properties of complex molecules, including organometallic catalysts like this compound. ucdavis.edu These models are trained on datasets containing information about molecular structures and their corresponding experimental or computationally determined properties.
For cobalt-catalyzed reactions, ML has been successfully applied to predict reaction yields. acs.org By transforming a regression problem (predicting a continuous yield) into a classification problem (predicting whether a reaction will be high-yield or low-yield), researchers have achieved high accuracy using algorithms like Random Forest. acs.org Such models can help in quickly screening potential reaction conditions or catalyst variations without the need for extensive experimentation.
Furthermore, ML approaches can predict fundamental properties of materials. Neural network potentials, for instance, have been used to forecast the structural and vibrational properties of complex compounds. ucdavis.edu This can be particularly useful for understanding the behavior of catalysts under various conditions. In the context of cobalt-based superalloys, ML models have been developed to predict mechanical properties with high accuracy, demonstrating the power of these techniques in materials science. oaepublish.com A similar approach could be used to predict the stability and reactivity of this compound under different catalytic environments.
Table 1: Performance of Machine Learning Models in Predicting Properties of Cobalt-Based Systems This table presents a conceptual framework based on published data for various cobalt systems, illustrating the predictive power of machine learning.
| System | Property Predicted | Machine Learning Model | Prediction Accuracy (R²) | Reference |
|---|---|---|---|---|
| Cobalt-catalyzed borylations | High-yield reaction classification | Random Forest | 0.93 (AUC) | acs.org |
| Cobalt-based superalloys | Mechanical properties (Bulk, Shear, Elastic Moduli) | Improved ML Model | >0.91 | oaepublish.com |
| Cobalt Phosphate Cocatalyst | Photoelectrochemical Performance | Gaussian Process Regression (GPR) | Not specified, but model was effective | nih.gov |
High-Throughput Screening of Catalytic Systems
High-throughput screening (HTS), both experimental and computational, is a powerful strategy for discovering new and improved catalysts. When combined with machine learning, HTS can become even more efficient. ML models can guide the selection of candidates for screening, prioritizing those with the highest probability of success.
In the realm of cobalt catalysis, high-throughput methods have been used to rapidly evaluate libraries of chiral ligands with simple cobalt precursors for asymmetric alkene hydrogenation. princeton.edunih.gov This approach led to the discovery of base-metal precatalysts that can achieve high enantiomeric excesses, demonstrating the potential of earth-abundant metals in these important transformations. princeton.edunih.gov
Data-driven workflows are being developed to accelerate experimental catalytic research. nih.gov For example, a human-in-the-loop active machine learning framework has been used to efficiently plan and execute catalytic experiments for CO₂ hydrogenation over Ni-Co catalysts. This approach significantly reduced the number of experiments needed to find optimal conditions, improving the methane (B114726) space-time yield by nearly 50%. nih.gov Such a strategy could be adapted to optimize reactions catalyzed by this compound.
Furthermore, machine learning can be used to screen for entirely new catalytic systems. By learning from existing data, ML models can predict the outcomes of reactions for untested catalysts and conditions, enabling a vast search space to be explored computationally. arxiv.org This "top-down" approach, which learns from experimental data, complements "bottom-up" first-principles calculations and can guide the discovery of novel catalytic applications for known compounds like this compound. acs.org
Future Directions and Emerging Research Frontiers for Cobalt Diacetylacetonate Dihydrate
Integration with Advanced Spectroscopic Techniques for In Situ Monitoring
The advancement of spectroscopic techniques is playing a pivotal role in understanding the behavior of cobalt diacetylacetonate dihydrate in various chemical processes. In situ monitoring, which allows for the real-time observation of reactions as they occur, is particularly crucial for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.
Future research will likely focus on the application of a suite of advanced spectroscopic methods to study this compound under reaction conditions. Techniques such as operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide valuable information about the oxidation state and coordination environment of the cobalt center during catalysis or material synthesis. tudelft.nl For instance, in the context of catalyst preparation, operando XRD can follow the gradual growth of cobalt-based nanoparticles from the decomposition of the acetylacetonate (B107027) precursor. tudelft.nl
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for tracking changes in the ligand structure and the formation of new chemical bonds in real-time. nih.gov The electronic absorption spectra, recorded by UV-Vis spectrophotometry, can be used to monitor the concentration of the complex and the formation of charge-transfer complexes during reactions. nih.gov The integration of these techniques into a single experimental setup, often referred to as a "multi-technique" or "correlative" approach, will offer a more comprehensive picture of the chemical transformations involving this compound. This approach is essential for designing more efficient and selective systems for a variety of applications.
Development of Novel Catalytic Systems with Enhanced Selectivity and Activity
This compound serves as a valuable precursor for the synthesis of highly active and selective catalysts for a range of organic transformations. The development of novel catalytic systems with enhanced performance is a major area of ongoing research.
One promising avenue is the design of catalysts with well-defined active sites. For example, atomically dispersed cobalt catalysts, which can be synthesized from precursors like cobalt diacetylacetonate, have shown remarkable activity and selectivity in reactions such as the tandem synthesis of primary benzylamines. researchgate.net The isolation of cobalt atoms on a support material can prevent the formation of less active nanoparticles and enhance the catalytic efficiency. researchgate.net
Another key area is the development of catalysts for important industrial processes like olefin polymerization and oligomerization. Cobalt complexes have demonstrated high catalytic activity in ethylene (B1197577) oligomerization, and research is focused on tuning the ligand environment around the cobalt center to control the product distribution and enhance catalyst stability. rsc.org For instance, modifying the ligands can influence the electronic and steric properties of the cobalt center, leading to improved performance in reactions like butadiene polymerization, where high cis-1,4 selectivity is desired. nih.govnih.gov
Future research will likely involve the synthesis of novel cobalt complexes derived from this compound with tailored ligand architectures. The goal is to achieve greater control over the catalyst's activity, selectivity, and stability, opening up new possibilities for efficient and sustainable chemical synthesis.
Exploration of Bio-Inspired Applications and Biomimetic Catalysis
The principles of biological catalysis, where enzymes exhibit remarkable efficiency and selectivity under mild conditions, are inspiring the design of new synthetic catalysts. Cobalt is an essential element in some biological systems, and this compound can be a useful tool in the exploration of bio-inspired applications and biomimetic catalysis.
One area of interest is the use of cobalt complexes to mimic the active sites of metalloenzymes. By studying how this compound and its derivatives interact with biological molecules and catalyze reactions, researchers can gain insights into the mechanisms of natural enzymes. This knowledge can then be used to design synthetic catalysts that replicate the function of these enzymes for applications in medicine and green chemistry.
Furthermore, this compound has been investigated for its potential in biological research, particularly in studies related to cobalt transport and metabolism in cells. nih.gov By tracking the uptake and processing of this compound, scientists can better understand how organisms maintain cobalt homeostasis. While not directly a catalytic application, this fundamental research is crucial for understanding the biological roles of cobalt and for developing new therapeutic and diagnostic agents.
Future research in this area will likely focus on the synthesis of more sophisticated cobalt complexes based on the acetylacetonate ligand that can more closely mimic the structure and function of natural enzymes. This could lead to the development of highly selective catalysts for challenging chemical transformations, operating under environmentally benign conditions.
Advanced Materials Design for Energy Storage and Conversion
The increasing demand for efficient and sustainable energy storage and conversion technologies has spurred research into new materials with enhanced performance. This compound is a key precursor for the synthesis of advanced cobalt-based materials for these applications.
A significant area of research is the development of high-performance electrode materials for batteries and supercapacitors. Cobalt oxide (Co₃O₄) nanoparticles, which can be synthesized from the thermal decomposition of this compound, have shown great promise as supercapacitor materials due to their high capacitance and excellent cycling stability. nih.gov The compound also serves as a precursor for creating Co₉S₈@N,S-doped carbon composites, which have demonstrated a high capacity as anode materials for sodium-ion batteries. nih.gov
The versatility of this compound also extends to the fabrication of thin films for various energy applications. Metal-Organic Chemical Vapor Deposition (MOCVD) using this compound as a precursor allows for the growth of cobalt oxide thin films with controlled thickness and properties. nih.govmdpi.com These films can be utilized in devices such as solar cells and fuel cells.
Future research will focus on optimizing the synthesis conditions and tailoring the morphology and composition of materials derived from this compound to further enhance their energy storage and conversion capabilities. This includes the development of hierarchical nanostructures, composites with other materials, and doping with other elements to improve conductivity and stability.
Table 1: Performance of Energy Storage Materials Derived from Cobalt Acetylacetonate Precursors
| Material | Application | Key Performance Metric | Source |
|---|---|---|---|
| Co₃O₄ Nanoparticles | Supercapacitor | High electrochemical performance, excellent capacitance and cycling stability | nih.gov |
| Co₉S₈@N,S-doped carbon | Sodium-ion battery anode | Capacity of 420 mAh/g at 0.1 A/g | nih.gov |
Sustainable Synthesis and Circular Economy Approaches for this compound Derivatives
The growing importance of cobalt in various technologies has raised concerns about its supply and environmental impact. Therefore, developing sustainable synthesis methods and adopting circular economy principles for cobalt-containing compounds is crucial.
Research into the sustainable synthesis of this compound and its derivatives is focused on using greener solvents, reducing energy consumption, and minimizing waste. Some protocols for the synthesis of related cobalt acetylacetonate complexes have been assessed for their "greenness," considering the hazards of the reagents and solvents used. rsc.orgnih.gov Future efforts will likely aim to develop synthetic routes that utilize bio-based solvents and starting materials, further reducing the environmental footprint.
The circular economy approach emphasizes the recycling and reuse of materials to minimize waste and conserve resources. For cobalt, recycling is becoming increasingly important, especially from end-of-life products like lithium-ion batteries. researchgate.net Recovered cobalt can be used to synthesize new materials, including this compound, thus closing the material loop. Research is underway to develop more efficient and environmentally friendly methods for cobalt recovery from various waste streams. nih.gov By 2050, it is projected that recycling could supply around 25% of the total demand for cobalt, leading to significant reductions in energy consumption, water use, and greenhouse gas emissions compared to primary production. nih.gov
Future directions in this area will involve the integration of sustainable synthesis methods with efficient recycling technologies to create a truly circular economy for cobalt compounds. This includes designing products for easier disassembly and cobalt recovery, and developing decentralized recycling facilities to handle the growing volume of cobalt-containing waste.
Theoretical Predictions Guiding Experimental Discovery
Computational modeling and theoretical calculations have become indispensable tools in modern chemistry, providing valuable insights that can guide experimental research. In the context of this compound, theoretical predictions are being used to understand its fundamental properties and to design new materials and catalysts with desired functionalities.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure, conformation, and reactivity of cobalt complexes. nih.govresearchgate.net For example, DFT calculations have been used to investigate the conformational stability and spin states of cobalt(II) acetylacetonate, which is crucial for understanding its role as a mediator in polymerization reactions. nih.gov Theoretical studies can also predict the most stable isomers of cobalt acetylacetonate complexes and explain the influence of different substituents on their electronic properties. researchgate.net
In the realm of catalysis, computational studies can elucidate reaction mechanisms and identify the key factors that control activity and selectivity. rsc.org For instance, theoretical calculations can help to understand the C-H activation step in cobalt-catalyzed reactions and the impact of different ligands on the reaction pathway. rsc.org This knowledge can then be used to design more efficient catalysts in silico before they are synthesized and tested in the lab.
Looking ahead, the synergy between theoretical predictions and experimental work will be crucial for accelerating the discovery of new applications for this compound and its derivatives. More accurate and efficient computational methods will enable the screening of a large number of potential candidates for specific applications, saving time and resources in the experimental discovery process.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | Co(C₅H₇O₂)₂·2H₂O |
| Cobalt(II) acetylacetonate | Co(C₅H₇O₂)₂ |
| Cobalt oxide | Co₃O₄ |
| Cobalt sulfide (B99878) composite | Co₉S₈@N,S-doped carbon |
| Acetylacetone (B45752) | C₅H₈O₂ |
| Toluene | C₇H₈ |
| Petroleum ether | Not a single compound |
| Cobalt(II) carbonate | CoCO₃ |
| Hydrogen peroxide | H₂O₂ |
| Cobalt(III) acetylacetonate | Co(C₅H₇O₂)₃ |
| N,N,N′,N′-tetramethyl-1,2-diaminoethane | C₆H₁₆N₂ |
| 1-dimethylamino-2-propanol | C₅H₁₃NO |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cobalt diacetylacetonate dihydrate, and how can experimental reproducibility be ensured?
- Methodology : The synthesis typically involves reacting cobalt salts (e.g., CoCl₂·6H₂O) with acetylacetone in a controlled stoichiometric ratio under inert atmospheres to prevent oxidation. Purification is achieved via recrystallization from ethanol/water mixtures.
- Reproducibility : Document reaction conditions (temperature, pH, solvent ratios) and characterization data (FTIR, elemental analysis) in the main manuscript. Supplementary materials should include raw spectral data and crystallographic parameters for peer validation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- Elemental Analysis : Confirm C, H, and Co content (±0.3% deviation).
- Spectroscopy : FTIR (ν(C=O) ~1575 cm⁻¹; ν(Co-O) ~450 cm⁻¹) and UV-Vis (d-d transitions at ~500 nm).
- Thermogravimetric Analysis (TGA) : Monitor mass loss at ~100–150°C to verify dihydrate stoichiometry .
- Validation : Cross-reference with literature spectra and crystallographic databases (e.g., CCDC).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Use fume hoods for weighing or heating to avoid inhalation of particulate matter .
- Waste Disposal : Neutralize acidic residues before disposal. Cobalt compounds require segregation as heavy metal waste under local regulations.
Advanced Research Questions
Q. How can thermal analysis resolve contradictions in dehydration mechanisms of this compound?
- Methodology : Apply differential scanning calorimetry (DSC) coupled with isoconversional kinetic analysis. For example, the "multiple rates isotemperature method" calculates activation energy (E) and pre-exponential factor (A) to identify the dominant mechanism (e.g., nucleation vs. diffusion control) .
- Data Interpretation : Compare experimental E values (e.g., ~99.84 kJ/mol for cobalt oxalate dihydrate) with theoretical models to resolve discrepancies in reported dehydration pathways .
Q. What catalytic applications does this compound enable, and how can reaction efficiency be optimized?
- Applications : Acts as a precursor for Co-based catalysts in oxidation reactions (e.g., alkene epoxidation) and photocatalytic water splitting.
- Optimization :
- Support Engineering : Immobilize on mesoporous silica to enhance surface area and stability.
- Operando Studies : Use XAS (X-ray absorption spectroscopy) to monitor Co oxidation state changes during catalysis .
Q. How do hydration state variations impact the physicochemical properties of this compound?
- Case Study : Metastable anhydrous forms (e.g., cobalt iodate tetrahydrate) exhibit distinct solubility profiles and redox activity compared to dihydrates. Monitor hydration-dependent phase transitions via XRD and dynamic vapor sorption (DVS) .
- Stability : Store samples in desiccators with controlled humidity (≤30% RH) to prevent unintended hydration/dehydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
